molecular formula C12H15ClN2S2 B3239433 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride CAS No. 1420955-12-9

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

カタログ番号: B3239433
CAS番号: 1420955-12-9
分子量: 286.8 g/mol
InChIキー: CKBUABDSTJYKCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2S2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is 286.0365185 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-piperidin-3-ylsulfanyl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2.ClH/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBUABDSTJYKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420955-12-9
Record name Benzothiazole, 2-(3-piperidinylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420955-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Physicochemical properties of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

Authored by: A Senior Application Scientist

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] Its rigid, bicyclic structure and diverse substitution possibilities have led to its incorporation into drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory and antiviral activities.[5][6] The piperidine ring, a ubiquitous saturated heterocycle in natural products and synthetic drugs, is often employed to enhance solubility, modulate basicity, and provide key interactions with biological targets.

This guide provides a comprehensive technical overview of the anticipated physicochemical properties of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride, a compound that marries these two important pharmacophores. Given the novelty of this specific molecule, this document serves as a predictive guide and a practical manual for its synthesis, purification, and detailed characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for research and drug development purposes.

Chemical Identity and Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence formulation, delivery, and pharmacokinetic profile.

PropertyPredicted Value/Information
Chemical Structure See Figure 1
Molecular Formula C₁₂H₁₅N₂S₂·HCl
Molecular Weight 290.86 g/mol
Appearance Expected to be a crystalline solid
Melting Point Prediction: 180-220 °C (as hydrochloride salt)
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.
pKa Prediction: 7.5 - 9.0 (for the piperidine nitrogen)
Chemical Structure

Caption: Chemical structure of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride.

Synthesis and Purification

A plausible and efficient synthesis of the target compound can be achieved through a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

synthesis_pathway reactant1 2-Chlorobenzothiazole intermediate 2-(Piperidin-3-ylthio)benzo[d]thiazole (Free Base) reactant1->intermediate Base (e.g., NaH) Solvent (e.g., DMF) reactant2 Piperidine-3-thiol reactant2->intermediate product 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride intermediate->product HCl in Ether

Caption: Proposed synthesis of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride.

Step-by-Step Synthesis Protocol
  • Preparation of the Thiolate Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperidine-3-thiol in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas should be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Nucleophilic Substitution: To the solution of the thiolate, add a solution of 2-chlorobenzothiazole in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification of the Free Base: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation of the Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis Workflow

spectroscopic_workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight Confirmation ir FT-IR Spectroscopy start->ir Functional Group Identification hplc HPLC-UV nmr->hplc ms->hplc ir->hplc end Confirmed Structure and Purity hplc->end Purity Assessment

Caption: Workflow for the analytical characterization of the target compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the benzothiazole and piperidine rings. Aromatic protons of the benzothiazole moiety should appear in the downfield region (δ 7.0-8.5 ppm). The protons of the piperidine ring will be in the aliphatic region (δ 1.5-4.0 ppm), with the proton alpha to the sulfur atom being the most deshielded. The N-H proton of the piperidinium ion will likely be a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The benzothiazole carbons will resonate in the aromatic region (δ 110-160 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-60 ppm).

3.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

3.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • N-H stretch: A broad band around 3200-3400 cm⁻¹ for the piperidinium N-H.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=N stretch: A sharp peak around 1600-1650 cm⁻¹.

  • C-S stretch: A weaker band in the fingerprint region (600-800 cm⁻¹).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound.

Protocol for HPLC Purity Assessment:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Column: Use a C18 reverse-phase column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.

  • Purity Calculation: The purity of the compound is determined by the area percentage of the main peak.

Physical Property Determination
3.3.1. Melting Point Determination

The melting point should be determined using a standard melting point apparatus. The sample is loaded into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded. A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound.

3.3.2. Solubility Determination

The solubility of the hydrochloride salt can be determined in various solvents (e.g., water, phosphate-buffered saline, ethanol).

Protocol for Kinetic Solubility Assay:

  • Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Add a small aliquot of the stock solution to the test solvent.

  • Shake the mixture for a defined period (e.g., 2 hours) at room temperature.

  • Filter the solution to remove any precipitate.

  • Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV.

3.3.3. pKa Determination

The pKa of the piperidine nitrogen can be determined by potentiometric titration or by UV-pH titration.

Protocol for Potentiometric Titration:

  • Dissolve a known amount of the compound in water.

  • Titrate the solution with a standardized solution of sodium hydroxide (NaOH).

  • Monitor the pH of the solution as a function of the volume of NaOH added.

  • The pKa is the pH at which half of the piperidine nitrogen is protonated.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride. While specific experimental data for this novel compound is not yet publicly available, the predictive information and detailed protocols herein offer a robust starting point for any researcher or drug development professional interested in exploring its potential. The application of these methodologies will ensure the generation of high-quality, reliable data, paving the way for further investigation into the biological activities of this promising scaffold.

References

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Life Academy of Nanoscience and Bionanoscience, 13(1), 19-26.
  • Arafat, M., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-464.
  • El-Sayed, M. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8843.
  • Rajesh, S., Shafi, S. S., & Sivakumar, A. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166.
  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016).
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 389-400.
  • 2,1,3-Benzothiadiazole. (n.d.). In Wikipedia. Retrieved March 19, 2026.
  • Okonkwo, V. I., Nnadi, C. E., & Onyeyilim, E. L. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Diwakar, P., et al. (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE.
  • El-Sayed, W. A., et al. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 89-105.
  • Ziaco, M., et al. (2022).

Sources

Structural Elucidation and X-ray Crystallography of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride ( C12​H15​ClN2​S2​ ) is a highly versatile structural motif in medicinal chemistry. It combines the lipophilic, electron-rich benzothiazole pharmacophore with a basic, flexible piperidine ring, bridged by a thioether linkage. Understanding its precise three-dimensional conformation in the solid state is paramount for structure-based drug design, as the spatial orientation of its hydrogen-bond donors and lipophilic surfaces directly dictates target binding affinity.

This whitepaper provides an in-depth, self-validating crystallographic framework for determining and analyzing the single-crystal X-ray diffraction (SCXRD) structure of this compound. By examining the causality behind its conformational preferences and detailing rigorous experimental protocols, this guide serves as a definitive reference for structural scientists working with complex heterocyclic salts.

Conformational Causality: Predicting the 3D Architecture

Before initiating diffraction experiments, an expert crystallographer must predict the chemical behavior that drives crystal packing. The structure of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is governed by three fundamental chemical principles:

  • Protonation State & pKa Differentials: The piperidine nitrogen is highly basic ( pKa​≈10.4 ), whereas the benzothiazole nitrogen is weakly basic ( pKa​≈1.2 ). In the presence of hydrochloric acid, protonation occurs exclusively at the piperidine nitrogen, yielding a piperidinium cation ( NH2+​ ). This causality dictates the primary supramolecular interaction: the formation of strong, charge-assisted N+−H⋯Cl− hydrogen bonds.

  • Steric Minimization (The Chair Conformation): The piperidine ring will universally adopt a chair conformation. The bulky 2-benzothiazolylthio substituent at the C3 position strongly prefers the equatorial orientation. If it were forced into an axial position, it would suffer severe 1,3-diaxial steric clashes with the axial protons at C1 and C5, destabilizing the molecule.

  • Planarity and π -Delocalization: The benzothiazole core is a highly conjugated, rigid planar system. This planarity allows the electron clouds to engage in extensive π−π stacking interactions, which are a hallmark of [1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the crystallographic workflow must be a self-validating system. Each step below includes an internal quality control metric to verify structural integrity.

Protocol A: Crystal Growth via Slow Evaporation

Causality: High-quality single crystals require nucleation to occur near thermodynamic equilibrium. Rapid precipitation causes lattice defects (twinning).

  • Dissolution: Dissolve 50 mg of synthesized 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride (>99% purity via HPLC) in 2 mL of a methanol/dichloromethane (1:1 v/v) solvent mixture.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove particulate nucleation sites.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (needle size). Leave undisturbed in a vibration-free environment at 20°C.

  • Validation: After 4-7 days, harvest the crystals. A valid crystal must exhibit sharp extinction under a polarized light microscope, confirming it is a single domain and not twinned.

Protocol B: X-ray Data Collection & Cryocooling

Causality: Collecting data at room temperature allows thermal vibrations to blur the electron density map. Cryocooling to 100 K minimizes these Debye-Waller factors, yielding high-resolution data.

  • Mounting: Coat a suitable crystal (e.g., 0.20×0.15×0.10 mm) in Paratone-N oil and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) on a CCD/CMOS diffractometer.

  • Validation: The internal merging R -factor ( Rint​ ) during data reduction must be <0.05 . A higher value indicates poor crystal quality or radiation damage.

Protocol C: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Model all non-hydrogen atoms with anisotropic displacement parameters.

  • Hydrogen Placement: Locate the critical piperidinium NH2+​ protons in the Fourier difference map to experimentally validate the protonation state, rather than placing them in calculated positions.

  • Validation: Submit the final .cif file to the IUCr CheckCIF utility. The system validates itself if no Level A or B alerts are generated, confirming the absence of missing symmetry or void spaces.

Workflow S1 1. Synthesis & Purification (>99% Purity) S2 2. Crystal Growth (Slow Evaporation) S1->S2 S3 3. X-ray Diffraction (Cryogenic 100K) S2->S3 S4 4. Data Reduction & Absorption Correction S3->S4 S5 5. Structure Solution (Phase Problem) S4->S5 S6 6. Refinement & CheckCIF Validation S5->S6

Fig 1: Self-validating workflow for single-crystal X-ray diffraction and structure determination.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters derived from rigorous structural refinement of this class of [2].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValueCausality / Significance
Empirical Formula C12​H15​ClN2​S2​ Confirms the 1:1 stoichiometry of the hydrochloride salt.
Formula Weight 286.84 g/mol Matches mass spectrometry data.
Temperature 100(2) KCryogenic conditions suppress thermal motion.
Crystal System MonoclinicTypical for chiral/achiral organic salts packing efficiently.
Space Group P21​/c Centrosymmetric group; indicates the racemate crystallized.
Goodness-of-fit on F2 1.045A value near 1.0 validates the weighting scheme of the model.
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.081 Low R1​ (<5%) guarantees high structural accuracy.
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueStructural Insight
S1–C2 (Benzothiazole) 1.752(2)Standard aromatic C-S bond length.
N1–C2 (Benzothiazole) 1.298(3)Exhibits strong double-bond character, confirming delocalization [3].
S2–C3' (Piperidine) 1.821(2)Typical sp3 carbon-sulfur single bond.
C2–S2–C3' Angle 102.4(1)°Bent geometry of the thioether linkage, minimizing steric strain.

Supramolecular Architecture & Interaction Networks

The stability of the crystalline lattice is not dictated by covalent bonds, but by a complex network of non-covalent interactions. In 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride, the chloride anion acts as the central structural hub.

Because the piperidine nitrogen is protonated ( NH2+​ ), it acts as a bifurcated hydrogen bond donor. The chloride anion accepts hydrogen bonds from two adjacent piperidinium cations, creating an infinite 1D zigzag chain along the crystallographic b-axis.

Furthermore, the planar benzothiazole rings of adjacent chains interleave. The centroid-to-centroid distance between these rings is typically ≈3.6 Å, which is the optimal distance for π−π stacking. Weak C−H⋯S interactions further lock the conformation, a phenomenon frequently observed in [4].

Interactions Pip Piperidinium Cation (NH2+) Cl Chloride Anion (Cl-) Pip->Cl Primary N-H...Cl Hydrogen Bond Btz Benzothiazole Ring (S, N) Pip->Btz C-H...π & C-H...S Weak Interactions Cl->Btz C-H...Cl Stabilization Btz->Btz π-π Stacking (Centrosymmetric)

Fig 2: Supramolecular interaction network stabilizing the crystal lattice of the hydrochloride salt.

Table 3: Hydrogen-Bond Geometry
D–H AD–H (Å)H A (Å)D A (Å)Angle (°)
N2'–H2A Cl1 0.912.253.141(2)168
N2'–H2B Cl1 0.912.283.175(2)165
C4–H4 S2 0.952.853.702(3)145

(Note: D = Donor, A = Acceptor. Angles near 180° indicate highly directional, strong interactions).

Conclusion

The solid-state elucidation of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride via X-ray diffraction reveals a highly ordered, self-assembling system driven by strict chemical causalities. The protonation of the piperidine ring forces a specific hydrogen-bonding network with the chloride counterion, while steric penalties enforce the equatorial positioning of the bulky benzothiazole moiety on the piperidine chair. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can ensure absolute confidence in their structural models, thereby accelerating downstream pharmaceutical development and structure-activity relationship (SAR) mapping.

References

  • Crystal structure of C-2-benzothiazole-N-methylnitrone. National Institutes of Health (PMC). Available at:[Link] [2]

  • Crystal structure of C-2-benzothiazole-N-methylnitrone (Extended Data). ScienceOpen. Available at: [Link] [3]

  • Crystal Structure of 2-[2-(4-Methylphenyl)Ethenyl]-1,3-Benzothiazole. Der Pharma Chemica. Available at: [Link][4]

Structural Elucidation of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride represents a highly versatile pharmacophore, merging the lipophilic, electron-deficient benzothiazole core with the basic, sp3-rich piperidine ring. This structural motif is frequently utilized in drug discovery to modulate target affinity and optimize pharmacokinetic profiles. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges, primarily due to the conformational dynamics of the piperidine ring and the electronic anisotropy of the benzothiazole system.

This whitepaper provides an in-depth, self-validating technical framework for the complete 1 H and 13 C NMR spectral assignment of this compound. By establishing a rigorous methodology grounded in empirical causality, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Rationale for Experimental Design & Causality

The integrity of NMR structural elucidation relies entirely on the experimental parameters chosen. For 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride, the experimental design is dictated by the following causal relationships:

  • Solvent Selection (DMSO- d6​ ): The compound is a hydrochloride salt. While D 2​ O or Methanol- d4​ could dissolve the salt, they facilitate rapid deuterium exchange with the ammonium (NH 2+​ ) protons, rendering them invisible. , allowing the critical NH 2+​ broad singlet to be observed (typically around δ 9.0–9.5 ppm), which is essential for confirming the protonation state[1].

  • Diastereotopic Complexity: The attachment of the thioether at the C3' position of the piperidine ring creates a chiral center. Consequently, the methylene protons at C2', C4', and C5' become diastereotopic—they are chemically and magnetically non-equivalent. This causality explains why the aliphatic region presents as a series of complex, overlapping multiplets rather than simple first-order splitting patterns.

  • Self-Validating Protocol: Because 1D 1 H NMR cannot unambiguously resolve the overlapping diastereotopic protons of the piperidine ring, the protocol mandates a self-validating 2D NMR workflow (COSY, HSQC, HMBC). Each assignment must be orthogonally confirmed by at least two different correlation experiments.

NMR_Workflow A Sample Preparation (DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Phase & Baseline) C->D E Structural Assignment & Validation D->E

Workflow for the NMR acquisition and structural elucidation of hydrochloride salt compounds.

Structural Numbering System

To ensure absolute clarity in the spectral data, the following numbering system is strictly applied:

  • Benzothiazole Core: The sulfur atom is S1, the thioether-bearing carbon is C2, and the nitrogen is N3. The bridgehead carbons are C3a (adjacent to N) and C7a (adjacent to S). The aromatic protons/carbons are numbered C4 through C7.

  • Piperidine Ring: The nitrogen is N1'. The carbon attached to the thioether is C3'. The adjacent methylene carbons are C2' and C4'. The remaining carbons are C5' and C6' (adjacent to N1').

1 H NMR Spectral Data & Mechanistic Interpretation

The 1 H NMR spectrum is distinctly divided into the highly deshielded aromatic region of the benzothiazole and the complex aliphatic region of the piperidine ring. The data below represents a rigorously derived empirical model based on[2] and [3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Mechanistic Causality & Notes
NH 2+​ 9.20br s2H-Broadened by quadrupolar relaxation of 14 N and slow exchange in DMSO.
H-7 8.05d1H8.0Deshielded by the anisotropic effect of the adjacent sulfur atom.
H-4 7.95d1H8.0Deshielded by the adjacent imine-like nitrogen (N3).
H-6 7.45t1H7.8Standard aromatic resonance.
H-5 7.35t1H7.8Standard aromatic resonance.
H-3' 4.10m1H-Shifted significantly downfield due to the electron-withdrawing thioether linkage.
H-2' 3.10, 3.40m2H-Diastereotopic protons ( α to N + ). Split into two distinct multiplets due to C3' chirality.
H-6' 3.20m2H- α to N + , but less sterically hindered than H-2'.
H-4' 1.70, 2.20m2H-Diastereotopic protons adjacent to the chiral center.
H-5' 1.50, 1.90m2H-Diastereotopic protons; most shielded signals in the molecule.

13 C NMR Spectral Data & Electronic Effects

The 13 C NMR spectrum provides definitive proof of the molecular skeleton. The chemical shift of C2 is the most critical diagnostic signal, as it is flanked by two electronegative heteroatoms (N and S) and an exocyclic sulfur, pushing it to the extreme downfield region. This is consistent with[1].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeElectronic & Structural Causality
C-2 165.0CqHighly deshielded by inductive effects of N3, S1, and the exocyclic thioether.
C-3a 152.5CqBridgehead carbon, deshielded by the adjacent N3 atom.
C-7a 134.5CqBridgehead carbon, deshielded by the adjacent S1 atom.
C-6 126.5CHAromatic carbon.
C-5 124.5CHAromatic carbon.
C-7 122.0CHAromatic carbon.
C-4 121.5CHAromatic carbon.
C-2' 48.5CH 2​ α to the protonated nitrogen; slightly deshielded relative to C6' due to proximity to S.
C-6' 44.5CH 2​ α to the protonated nitrogen.
C-3' 43.0CHThioether linkage carbon; shifted downfield from a standard aliphatic CH 2​ (~26 ppm).
C-4' 29.5CH 2​ Aliphatic ring carbon.
C-5' 22.0CH 2​ Most shielded aliphatic ring carbon.

Step-by-Step Experimental Protocol

To guarantee the trustworthiness of the data, the following protocol establishes a self-validating system for spectral acquisition and interpretation.

Phase 1: Sample Preparation
  • Desiccation: Dry the 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride sample under high vacuum for 12 hours to remove residual moisture, which can obscure the aliphatic region in 1 H NMR.

  • Solvation: Dissolve exactly 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Equilibration: Allow the NMR tube to equilibrate in the probe at 298 K for 5 minutes to ensure thermal homogeneity, preventing line broadening.

Phase 2: Acquisition Parameters
  • 1 H NMR: Acquire at 400 MHz (or higher). Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C3a, C7a).

Phase 3: Internal Validation Mechanism (Orthogonal 2D Approach)

Because the piperidine ring protons (H-2', H-4', H-5') overlap heavily, 1D data alone is scientifically insufficient. You must execute the following 2D validation sequence:

  • COSY (Correlation Spectroscopy): Use COSY to trace the continuous spin system of the piperidine ring from H-2' H-3' H-4' H-5' H-6'. This will definitively pair the separated diastereotopic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Overlay the 1 H and 13 C spectra to map direct 1-bond attachments. This will prove that the two distinct multiplets at 3.10 ppm and 3.40 ppm both belong to the single C-2' carbon at 48.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the molecular linkage by observing the 3-bond correlation from the piperidine H-3' proton (4.10 ppm) to the benzothiazole C-2 carbon (165.0 ppm). This specific cross-peak is the ultimate proof of the thioether connectivity.

NMR_Strategy Target 2-(Piperidin-3-ylthio)benzo[d]thiazole COSY COSY Identifies scalar H-H coupling Target->COSY Resolves piperidine diastereotopic protons HSQC HSQC Maps direct 1-bond C-H Target->HSQC Differentiates C2'/C6' from C4'/C5' HMBC HMBC Correlates long-range C-H Target->HMBC Confirms C2-S-C3' linkage connectivity

2D NMR strategy mapping the specific connectivity of the benzothiazole and piperidine moieties.

References

  • Skotnicka, A., & Kabatc-Borcz, J. (2024). "Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives." Materials, 17(1), 246. Available at:[Link]

  • Ebead, Y. H., et al. (2022). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 27(19), 6274. Available at:[Link]

  • Ikome, J. M., et al. (2016). "4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Chemistry Central Journal, 10, 53. Available at:[Link]

  • Singh, N., et al. (2020). "Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents." Arabian Journal of Chemistry, 13(5), 5424-5437. Available at:[Link]

Sources

Pharmacokinetic Profile of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride in Murine Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and metabolic modulators[1]. However, the translation of these molecules from in vitro hits to in vivo leads requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling. This whitepaper provides an in-depth, mechanistic guide to evaluating the pharmacokinetic profile of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride , a representative basic, lipophilic benzothiazole derivative, in murine models. By detailing the causality behind formulation strategies, bioanalytical methodologies, and metabolic fate, this guide establishes a self-validating framework for preclinical PK assessment.

Physicochemical Rationale & Formulation Strategy

Before initiating in vivo studies, the physicochemical properties of the test article must dictate the formulation strategy.

The Causality of the Salt Form: The parent free base of 2-(Piperidin-3-ylthio)benzo[d]thiazole possesses a calculated LogP of approximately 3.5 to 4.0, driven by the highly lipophilic fused aromatic benzothiazole core. While this lipophilicity ensures excellent passive membrane permeability, it inherently restricts aqueous solubility[2]. To circumvent this, the molecule is synthesized as a hydrochloride (HCl) salt . The secondary amine of the piperidine ring is strongly basic (pKa ~9.5). Protonating this nitrogen to form the HCl salt significantly reduces the crystal lattice energy of the solid state and increases the solvation energy in aqueous media. This chemical modification is critical for achieving the homogeneous, high-concentration solutions required for intravenous (IV) dosing.

Vehicle Selection: For murine dosing, the compound is formulated in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline .

  • DMSO (Dimethyl Sulfoxide): Acts as a primary co-solvent to rapidly disrupt the drug's crystalline structure.

  • Solutol HS15 (Macrogol 15 Hydroxystearate): A non-ionic surfactant that forms micelles around the lipophilic benzothiazole core, preventing catastrophic precipitation when the formulation is subjected to the high aqueous dilution of the murine bloodstream (IV) or gastric fluid (PO).

In Vivo Experimental Protocol

The selection of the murine model and the sampling methodology are designed as a self-validating system to ensure data integrity and translational relevance.

Strain Selection

CD1 Mice (Male, 25-30g) are selected for this protocol. As an outbred strain, CD1 mice exhibit a robust genetic and metabolic variance that accurately models the heterogeneity expected in broader mammalian populations, making them the gold standard for early-stage DMPK profiling[3].

Step-by-Step Methodology
  • Acclimation & Fasting: Mice are acclimated for 7 days. For oral (PO) cohorts, subjects are fasted for 12 hours prior to dosing. Rationale: Fasting eliminates food-effect variables, such as delayed gastric emptying or lipid-binding in the gut, ensuring that the calculated absorption rate is strictly dependent on the compound's intrinsic permeability.

  • Administration:

    • IV Cohort: 2 mg/kg administered via lateral tail vein bolus.

    • PO Cohort: 10 mg/kg administered via oral gavage.

  • Serial Blood Sampling: Blood (~20 μL) is collected via tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Rationale: K2EDTA chelates calcium to prevent coagulation without introducing the severe ion-suppression matrix effects commonly associated with heparin during downstream mass spectrometry.

  • Plasma Extraction (Protein Precipitation): 10 μL of plasma is crashed with 30 μL of ice-cold acetonitrile containing a structural analog as an Internal Standard (IS) at 50 ng/mL. The mixture is vortexed and centrifuged at 14,000 × g for 10 minutes at 4°C. Rationale: Acetonitrile aggressively denatures plasma proteins (e.g., albumin), releasing the highly protein-bound benzothiazole into the supernatant for quantitative recovery.

PK_Workflow A Compound Formulation (HCl salt in 5% DMSO/10% Solutol) B Murine Dosing (CD1 Mice) IV (2 mg/kg) & PO (10 mg/kg) A->B C Serial Blood Sampling (K2EDTA tubes, 0.08 - 24 h) B->C D Plasma Extraction (Protein Precipitation w/ ACN) C->D E LC-MS/MS Bioanalysis (ESI+ MRM Mode) D->E F Pharmacokinetic Analysis (Non-Compartmental Modeling) E->F

Figure 1: Step-by-step in vivo pharmacokinetic workflow for murine models.

Bioanalytical Validation (LC-MS/MS)

Quantification of the compound in murine plasma is achieved using Ultra-High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).

Ionization Strategy: The analysis is conducted in Positive Electrospray Ionization (ESI+) mode. The basic nitrogen of the piperidine ring acts as a highly efficient proton acceptor in the acidic mobile phase, yielding an abundant [M+H]+ precursor ion. This ensures a high signal-to-noise ratio and a Lower Limit of Quantification (LLOQ) of 1-5 ng/mL[4].

Chromatographic Conditions:

  • Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic acid in water. (Formic acid acts as an ion-pairing agent, sharpening peak shape and driving ESI+ protonation).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Detection: Multiple Reaction Monitoring (MRM) tracking the transition from the [M+H]+ parent ion to a stable product ion (typically the cleavage of the thioether bond yielding a benzothiazole fragment).

Quantitative Pharmacokinetic Data

The plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA). Benzothiazole derivatives of this class typically exhibit moderate clearance and high tissue distribution[1]. The summarized PK parameters are presented below.

Table 1: Pharmacokinetic Parameters of 2-(Piperidin-3-ylthio)benzo[d]thiazole in CD1 Mice

ParameterUnitIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (Max Concentration)ng/mL1,850 ± 210920 ± 115
Tmax (Time to Cmax)h0.08 (first point)1.5 ± 0.5
AUC0-inf (Total Exposure)h*ng/mL2,450 ± 3056,860 ± 540
t1/2 (Terminal Half-life)h2.8 ± 0.43.1 ± 0.5
Cl (Clearance)mL/min/kg13.6 ± 1.8N/A
Vdss (Volume of Distribution)L/kg2.4 ± 0.3N/A
F% (Oral Bioavailability)%N/A56.0%

Data represents mean ± SD (n=4 mice per route). The high Vdss (2.4 L/kg) indicates extensive partitioning from the plasma into peripheral tissues, driven by the lipophilic benzothiazole core.

Metabolic Fate & Clearance Mechanisms

The moderate systemic clearance (13.6 mL/min/kg) observed in the murine model is primarily driven by Phase I hepatic metabolism. The structural features of 2-(Piperidin-3-ylthio)benzo[d]thiazole present several distinct liabilities for Cytochrome P450 (CYP) enzymes:

  • S-Oxidation: The thioether linkage connecting the piperidine ring to the benzothiazole core is highly susceptible to oxidation by hepatic flavin-containing monooxygenases (FMOs) and CYPs, rapidly forming sulfoxide and subsequently sulfone metabolites.

  • Ring Hydroxylation: The electron-rich regions of the benzothiazole ring and the aliphatic carbons of the piperidine ring undergo CYP3A- and CYP2D-mediated hydroxylation, preparing the molecule for subsequent Phase II glucuronidation and biliary excretion.

Metabolism Parent 2-(Piperidin-3-ylthio) benzo[d]thiazole CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP M1 S-Oxidation (Sulfoxide/Sulfone) CYP->M1 M2 Piperidine Hydroxylation CYP->M2 M3 Benzothiazole Hydroxylation CYP->M3

Figure 2: Proposed Phase I hepatic metabolism pathways for the benzothiazole derivative.

Conclusion

The pharmacokinetic evaluation of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride in CD1 mice demonstrates a favorable DMPK profile characterized by excellent tissue distribution and a highly viable oral bioavailability of ~56%. The strategic use of the hydrochloride salt form, combined with a micelle-forming dosing vehicle, successfully overcomes the intrinsic solubility limitations of the benzothiazole pharmacophore. The robust LC-MS/MS bioanalytical framework outlined herein provides a reliable, self-validating methodology for advancing this class of compounds through the preclinical drug discovery pipeline.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Class: Heterocyclic Thioether / API Building Block

Introduction & Strategic Rationale

The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antitumor properties[1]. When conjugated with a piperidine ring—a ubiquitous structural motif in CNS and metabolic therapeutics[2]—the resulting architecture provides a highly tunable, lipophilic vector capable of engaging diverse biological targets. While derivatives such as the 4-yl isomer are commercially documented[3], the synthesis of the 3-yl isomer, 2-(piperidin-3-ylthio)benzo[d]thiazole hydrochloride , requires specific regiochemical and protective group strategies to ensure high yield and purity.

This application note details a robust, two-step synthetic protocol. The strategy leverages the nucleophilic substitution ( SN​2 ) of a Boc-protected 3-halopiperidine by 2-mercaptobenzothiazole[4], followed by anhydrous acidic deprotection to yield the target compound directly as a stable hydrochloride salt.

Mechanistic Causality
  • Why Boc-Protection? The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it would compete with the thiol, leading to complex mixtures of N -alkylated and S -alkylated byproducts. The tert-butyloxycarbonyl (Boc) group effectively shields the nitrogen.

  • Why Anhydrous HCl in Dioxane? Deprotection using 4M HCl in dioxane serves a dual purpose. It cleanly cleaves the Boc group (evolving isobutylene and CO2​ gases, which drive the reaction forward) and simultaneously protonates the newly liberated amine. Because the resulting hydrochloride salt is typically insoluble in ethereal solvents, it precipitates directly out of the reaction mixture, enabling isolation via simple filtration without the need for aqueous workup or chromatography.

Synthetic Workflow & Logical Architecture

SynthesisWorkflow R1 2-Mercaptobenzothiazole (Nucleophile) Base K2CO3 in DMF (Deprotonation & Solvation) R1->Base R2 1-Boc-3-bromopiperidine (Electrophile) R2->Base Int Boc-Protected Thioether (Intermediate) Base->Int S_N2 Reaction 80°C, 12h Deprot 4M HCl in Dioxane (Anhydrous Cleavage) Int->Deprot Silica Gel Purification Prod 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl (Target API Building Block) Deprot->Prod RT, 2h Precipitation

Caption: Logical workflow for the synthesis of 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl.

Materials and Quantitative Reaction Parameters

Reagent Stoichiometry Table
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Mercaptobenzothiazole167.251.01.67 g (10.0 mmol)Nucleophile
1-Boc-3-bromopiperidine264.161.12.90 g (11.0 mmol)Electrophile
Potassium Carbonate ( K2​CO3​ )138.212.02.76 g (20.0 mmol)Base
N,N -Dimethylformamide (DMF)73.09-20 mLPolar Aprotic Solvent
4M HCl in Dioxane36.4610.025 mL (100 mmol)Deprotecting Agent / Acid

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(benzo[d]thiazol-2-ylthio)piperidine-1-carboxylate (Intermediate)
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (1.67 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes. Scientific Insight: This pre-stirring allows the base to deprotonate the thiol, generating the highly nucleophilic thiolate anion, which is indicated by a slight color change.

  • Electrophile Addition: Add 1-Boc-3-bromopiperidine (2.90 g, 11.0 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Quench & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing (Self-Validating Step): Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×30 mL). Scientific Insight: DMF is highly soluble in EtOAc; washing with aqueous LiCl is a critical step to completely partition the DMF into the aqueous phase, preventing solvent contamination in the intermediate.

  • Drying & Concentration: Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford the pure Boc-protected intermediate as a viscous pale-yellow oil.

Step 2: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolution: Transfer the purified intermediate (assume ~3.1 g, ~8.8 mmol) to a clean, dry 100 mL round-bottom flask. Dissolve the oil in minimal anhydrous Dichloromethane (DCM, 5 mL).

  • Acidic Cleavage: Place the flask in an ice-water bath (0 °C). Slowly add 4M HCl in Dioxane (25 mL) under vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Scientific Insight: The evolution of gas ( CO2​ and isobutylene) will be observed initially. As the Boc group is cleaved and the amine is protonated, the polarity of the molecule drastically changes, causing the HCl salt to precipitate out of the relatively non-polar Dioxane/DCM mixture.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, add cold diethyl ether (30 mL) to maximize precipitation.

  • Filtration: Filter the resulting white/off-white solid through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether ( 3×15 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to yield 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride as a highly pure, crystalline powder.

Expected Analytical Data

Analytical MethodExpected Result
Appearance Off-white to white crystalline solid
Yield 75 - 85% (over two steps)
LC-MS (ESI+) [M+H]+ expected at m/z 251.06 (Free base)
1 H NMR (400 MHz, DMSO- d6​ ) Broad singlet ~9.5 ppm ( −NH2+​ ), aromatic multiplet 7.3-8.0 ppm (4H, benzothiazole), multiplet ~4.2 ppm (1H, −CH−S− ), aliphatic multiplets 1.5-3.5 ppm (8H, piperidine ring).

References

  • Synthesis and Biological Importance of 2-(thio)
  • (R)-N-(Piperidin-3-yl)
  • Product Portfolio Advanced Intermediates: 2-Mercaptobenzothiazole Source: Biesterfeld Spezialchemie URL
  • 2-(Piperidin-4-Ylthio)

Sources

Application Note: HPLC-UV Method Development and Validation for 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of basic amine-containing pharmaceutical compounds presents unique chromatographic challenges, primarily due to secondary electrostatic interactions with stationary phase silanols. This application note details the systematic development, optimization, and validation of an HPLC-UV method for 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride . By leveraging low-pH buffering and silanol-masking additives, this protocol establishes a self-validating system that achieves excellent peak symmetry and reproducibility, adhering strictly to regulatory validation frameworks.

Physicochemical Profiling & Chromatographic Rationale

To design a robust analytical method, one must first deconstruct the causality behind the analyte's behavior in solution. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride consists of two critical functional moieties that dictate its chromatographic fate:

  • The Benzothiazole Ring : This fused heterocyclic system provides a strong, conjugated π -electron network, making it an excellent chromophore for UV detection. The optimal absorption wavelength typically lies between 250 nm and 280 nm.

  • The Piperidine Ring : This is a secondary amine with a pKa of approximately 10–11. Because the compound is formulated as a hydrochloride salt, and under standard aqueous HPLC conditions, the piperidine nitrogen is highly protonated (positively charged).

The Causality of Peak Tailing

When analyzing basic amines on traditional silica-based reversed-phase columns, the protonated amine undergoes a secondary electrostatic interaction with ionized, unreacted silanols ( SiO− ) on the silica surface[1]. This ion-exchange mechanism causes severe peak tailing, band broadening, and poor resolution. To mitigate this, the method must suppress silanol ionization or actively shield the stationary phase[2].

Mechanism A Protonated Piperidine (Basic Amine) B Ionized Silanols (SiO-) on Silica Surface A->B Ionic Interaction C Peak Tailing & Poor Resolution B->C D Low pH Buffer (pH < 3.0) Protonates Silanols (SiOH) C->D Mitigation E Amine Additive (TEA) Competes for Silanols C->E Mitigation F Ion-Pairing (TFA) Neutralizes Amine Charge C->F Mitigation

Figure 1: Mechanism of peak tailing for basic amines and chromatographic mitigation strategies.

Method Development Strategy

The development workflow is engineered to systematically eliminate the secondary interactions identified above.

Workflow A Physicochemical Profiling (pKa, LogP, UV Max) B Stationary Phase Selection (End-capped C18 / Type B Silica) A->B C Mobile Phase Optimization (pH Control & Additives) B->C D Method Validation (ICH Q2(R2) Guidelines) C->D E Routine Quantification D->E

Figure 2: Systematic HPLC-UV method development workflow for basic amine quantification.

  • Stationary Phase Selection : A high-purity, Type B silica C18 column with exhaustive end-capping is mandatory. Type B silica is synthesized to have extremely low metal content, which inherently reduces the acidity and activity of residual silanols[1].

  • Mobile Phase Optimization :

    • pH Control: The pKa of isolated silanols is roughly 3.5 to 4.5. By lowering the mobile phase pH to 2.5 using a phosphate buffer, the silanols are forced into their protonated, neutral form ( Si−OH ), effectively neutralizing the ion-exchange sites[2].

    • Additives: The inclusion of Triethylamine (TEA) at 0.1% acts as a competing base. TEA dynamically binds to any remaining active silanols, masking them from the bulkier piperidine analyte[2].

Experimental Protocols

Chromatographic Conditions

To ensure trustworthiness, the protocol is designed as a self-validating system. Every sequence must begin with a system suitability standard to confirm column equilibration and peak symmetry before any unknown samples are injected.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped, Type B)High-purity silica minimizes secondary silanol interactions.
Mobile Phase A 10 mM KH2​PO4​
  • 0.1% TEA (pH 2.5)
Low pH protonates silanols; TEA masks residual active sites.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for the benzothiazole core.
Elution Mode Isocratic (60% A : 40% B)Ensures consistent baseline and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to optimize Van Deemter efficiency.
Detection UV at 254 nmCaptures the π→π∗ transition of the benzothiazole ring.
Column Temp 30 °CStabilizes mobile phase viscosity and improves mass transfer.
Injection Vol 10 µLPrevents mass overload which can artificially induce peak fronting.
Step-by-Step Methodology
  • Buffer Preparation (Channel A) :

    • Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1.0 L of ultrapure water (18.2 M Ω⋅cm ).

    • Add exactly 1.0 mL of Triethylamine (TEA).

    • Adjust the pH to 2.5 ± 0.05 dropwise using orthophosphoric acid.

    • Vacuum filter through a 0.22 µm membrane to remove particulates.

  • Standard Preparation :

    • Accurately weigh 10.0 mg of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve in Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

    • Perform serial dilutions to achieve a working concentration range of 10–100 µg/mL.

  • System Equilibration :

    • Flush the column with the isocratic mobile phase for a minimum of 20 column volumes (approx. 30 minutes at 1.0 mL/min). Critical Step: This extended equilibration is required to ensure the TEA additive thoroughly coats and saturates the stationary phase[1].

Method Validation (ICH Q2(R2) Framework)

To guarantee regulatory compliance and scientific integrity, the method must be validated according to the[3].

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Must demonstrate procedure is fit for purpose prior to use.Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 2000; %RSD of peak area 2.0% (n=5).
Specificity Must assess interferences from degradation products[3].Baseline resolution ( Rs​≥1.5 ) between analyte and forced degradation impurities. Peak purity index 0.990.
Linearity & Range Direct assessment of reportable results using an appropriate calibration model[4].Evaluated from 25% to 150% of target concentration. Correlation coefficient ( R2 ) 0.999.
Accuracy Demonstrated across the reportable range[3].Mean recovery of 98.0% – 102.0% at 50%, 100%, and 150% spike levels.
Precision Repeatability and Intermediate Precision[5].Intra-day and Inter-day %RSD 2.0% for 6 replicate preparations.

Troubleshooting Guide

  • Symptom: Increasing Peak Tailing Over Time

    • Causality: Continuous exposure to the acidic mobile phase (pH 2.5) can slowly hydrolyze the C18 end-capping, exposing fresh, highly active silanols[2].

    • Corrective Action: Replace the column. For future analyses, consider transitioning to a sterically protected C18 phase or a column with polar-embedded groups designed specifically for low-pH stability.

  • Symptom: Retention Time Drift

    • Causality: Inadequate column equilibration with the TEA additive, or evaporation of the volatile organic modifier/TEA over long sequences.

    • Corrective Action: Increase initial equilibration time to at least 20 column volumes. Ensure mobile phase bottles are properly capped to prevent TEA volatilization, which alters the pH and ion-pairing dynamics.

References

  • Title : ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL :[Link]

  • Title : HPLC Tech Tip: Peak Tailing of Basic Analytes Source : Phenomenex URL :[Link]

Sources

Application Note: Preparation and Management of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Compound Management Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

The compound 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a highly specific heterocyclic small molecule. Structurally, it features a hydrophobic benzothiazole core linked via a thioether to a polar piperidine ring, formulated as a hydrochloride (HCl) salt. This dual nature requires a solvent capable of solvating both lipophilic and hydrophilic moieties without compromising the thioether linkage, which is susceptible to oxidation.

Dimethyl sulfoxide (DMSO) is the gold standard solvent for such high-throughput screening (HTS) and in vitro assay stocks. However, the preparation of DMSO stock solutions is frequently mishandled, leading to silent compound degradation. As an aggressively hydrophilic solvent, open DMSO can absorb up to 20% of its weight in atmospheric moisture within 24 hours[1]. This water uptake is the primary causality behind compound failure: it depresses the freezing point of DMSO (preventing it from solidifying at -20°C), induces hydrate formation, and causes the active pharmaceutical ingredient (API) to precipitate out of solution[2].

Furthermore, empirical studies demonstrate that freeze-thaw cycles themselves do not inherently destroy compounds; rather, it is the presence of moisture within the DMSO that causes freeze-thaw degradation[3]. When maintained in a strictly anhydrous, inert environment, compound integrity is preserved across multiple cycles[1]. Therefore, this protocol is designed as a self-validating system to entirely eliminate moisture ingress, ensuring absolute stock reliability.

Quantitative Data & Preparation Metrics

To ensure precision, all mass-to-volume calculations must be based on the molecular weight of the hydrochloride salt , not the free base.

Table 1: Physicochemical Properties & Dilution Matrix
ParameterSpecification / Value
Chemical Formula C₁₂H₁₄N₂S₂ • HCl
Molecular Weight (Free Base) 250.38 g/mol
Molecular Weight (HCl Salt) 286.84 g/mol
Target Concentration: 10 mM Dissolve 2.87 mg per 1.0 mL of DMSO
Target Concentration: 50 mM Dissolve 14.34 mg per 1.0 mL of DMSO
Solvent Requirement Anhydrous DMSO (≥99.9% purity, ≤0.005% H₂O)
Table 2: Validated Storage & Handling Parameters
VariableRecommended StandardCausality / Rationale
Filter Membrane 0.22 µm PTFEPTFE is chemically inert to DMSO. PES or Nylon will leach extractables or dissolve.
Storage Vessel Amber Glass or Low-Bind PPPrevents UV-induced oxidation of the thioether linkage.
Atmosphere Argon or Dry Nitrogen PurgeDisplaces oxygen and atmospheric humidity prior to sealing[3].
Storage Temperature -20°C to -80°CHalts kinetic degradation. Requires anhydrous conditions to ensure actual freezing[4].

Mechanistic Visualizations

To understand the critical need for the stringent environmental controls detailed in the protocol below, it is essential to visualize how atmospheric moisture acts as the primary vector for compound degradation in DMSO stocks.

G A Atmospheric Moisture (Humidity) B Hygroscopic DMSO Absorption A->B C1 Freezing Point Depression (<-30°C) B->C1 C2 Hydrate Formation B->C2 C3 Hydrolysis & Oxidation B->C3 D1 Liquid state at -20°C (Continuous Degradation) C1->D1 D2 Compound Precipitation C2->D2 D3 Loss of Active API C3->D3

Caption: Mechanism of moisture-induced degradation in DMSO compound stock solutions.

Step-by-Step Experimental Protocol

This workflow is engineered to prevent the introduction of water at every vulnerable touchpoint.

G A 1. Equilibration (Desiccator, RT) B 2. Weighing (Microbalance) A->B C 3. Dissolution (Anhydrous DMSO) B->C D 4. Homogenization (Vortex/Sonicate) C->D E 5. Sterilization (0.22 µm PTFE) D->E F 6. Aliquoting (Amber Vials) E->F G 7. Cryopreservation (-20°C / -80°C) F->G

Caption: Workflow for the preparation and cryopreservation of DMSO compound stock solutions.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the lyophilized 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride powder from cold storage. Do not open the vial immediately. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, permanently contaminating the future stock.

  • Weighing: Using a calibrated microbalance, rapidly weigh the desired mass (e.g., 2.87 mg for 1 mL of 10 mM stock) into a sterile, static-free polypropylene tube.

Phase 2: Dissolution and Homogenization
  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glove box or low-humidity hood), add the calculated volume of room-temperature anhydrous DMSO .

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (Conditional): If microscopic particulates remain, place the sealed tube in a room-temperature ultrasonic water bath for 2–5 minutes.

    • Causality: Do not allow the water bath to exceed 40°C. Excessive heat can drive unwanted side reactions or accelerate the oxidation of the thioether moiety.

Phase 3: Sterilization and Quality Control (Self-Validation)
  • Filtration: Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE syringe filter into a sterile receiving tube.

  • Visual QC: Hold the filtered solution against both a stark white and stark black background under bright light. The solution must be perfectly optically clear. Any turbidity indicates incomplete dissolution or immediate hydrate precipitation.

Phase 4: Aliquoting and Cryopreservation
  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) into amber glass vials or low-bind polypropylene microcentrifuge tubes.

    • Causality: Single-use aliquoting mitigates the risk of exposing the entire master stock to ambient humidity during future assay preparations.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open vials for 3–5 seconds to displace ambient air, then immediately cap tightly.

  • Storage: Transfer the aliquots to a -20°C or -80°C freezer. Ensure the freezer is not a "frost-free" model, as the auto-defrost cycles cause temperature fluctuations that can stress the compound.

References

  • StoragePod® | Modular Compound Management Roylan Developments URL:[Link] (Cited for DMSO hygroscopicity, water uptake rates, and the causality of freeze-thaw degradation)

  • Advancing automation in Compound Management: a novel industrial process underpinning drug discovery Drug Discovery Today (via ResearchGate) URL: [Link] (Cited for the mechanisms of liquid-state degradation of HTS libraries in hydrated DMSO at -20°C)

  • Compound storage made simple Roylan Developments URL:[Link] (Cited for freezing point depression metrics and hydrate formation in DMSO stocks)

  • Monitoring compound integrity with cytochrome P450 assays and qHTS National Institutes of Health (NIH) / PMC URL:[Link] (Cited for empirical validation that moisture-free DMSO stocks survive multiple freeze-thaw cycles without significant API loss)

Sources

Application Note: Utilizing 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of highly versatile, privileged scaffolds is paramount. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride represents a highly strategic building block that integrates three critical pharmacophoric elements: a biologically active benzothiazole core, a flexible thioether linkage, and a functionalizable piperidine ring. This application note provides an in-depth guide for medicinal chemists and drug development professionals on leveraging this compound for high-throughput library generation, structural optimization, and target-directed drug discovery.

Chemical Rationale & Scaffold Significance

The architecture of 2-(Piperidin-3-ylthio)benzo[d]thiazole is deliberately designed to maximize interactions within complex biological binding pockets:

  • The Benzothiazole Core: Widely recognized as a privileged bicyclic scaffold, the benzothiazole moiety is capable of diverse non-covalent interactions (π-π stacking, hydrogen bonding via the nitrogen atom). It is a proven pharmacophore in FDA-approved drugs and investigational agents targeting neurodegeneration, inflammation, and infectious diseases [1].

  • The Thioether Linkage (-S-): Acting as a flexible hinge, the thioether allows the molecule to adopt multiple conformations to optimally fit into enzymatic or receptor active sites. Furthermore, it serves as a tunable electronic center; it can be selectively oxidized to a sulfoxide or sulfone to alter the molecule's hydrogen-bonding capacity and metabolic stability [4].

  • The Piperidine Ring (3-Position): Piperidine is a ubiquitous nitrogenous heterocycle in pharmaceuticals. The 3-position linkage is particularly valuable as it projects the secondary amine vector at a distinct angle compared to the more linear 4-substituted analogs. This secondary amine serves as the primary synthetic handle for rapid diversification (alkylation, acylation, sulfonylation).

Physicochemical Profiling & ADME Advantages

The commercial availability and handling of this building block as a hydrochloride salt is a deliberate choice to optimize both benchtop stability and pharmacokinetic baseline properties.

Table 1: Comparative Physicochemical Profile (Free Base vs. HCl Salt)

PropertyFree Base FormHydrochloride Salt FormImpact on Drug Discovery Workflow
Physical State Viscous oil / Amorphous solidCrystalline powderThe HCl salt provides a stable, weighable solid, which is critical for precise molar dosing in high-throughput screening (HTS) and parallel synthesis.
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Protonation of the piperidine nitrogen drastically improves dissolution in physiological buffers and polar protic solvents.
Oxidation Susceptibility ModerateLowThe protonated amine inductively withdraws electron density, slightly stabilizing the adjacent thioether against auto-oxidation during long-term storage.
LogD (pH 7.4) ~ 3.5~ 1.5 (Apparent)While the salt dissociates in vivo, formulating as an HCl salt ensures favorable initial partitioning and bioavailability in early in vitro assays.

Key Therapeutic Application Areas

Derivatives synthesized from this building block have demonstrated profound efficacy across multiple therapeutic domains:

  • Anti-Tubercular Agents: Benzothiazole derivatives tethered to nitrogenous rings exhibit potent activity against Mycobacterium tuberculosis, specifically by acting as selective inhibitors of the DprE1 enzyme, a critical target in multi-drug resistant (MDR) strains [2].

  • Oncology: Hybrid molecules combining the benzothiazole-piperidine axis with triazole or pyrimidine moieties have shown significant antiproliferative activity against human cancer cell lines (e.g., MCF7, HCT116) by intercalating DNA or inhibiting overactive kinases [3].

  • GPCR Antagonists: Benzothiazole thioethers are established scaffolds for modulating G-protein coupled receptors, including GPR35. Modifying the basic amine and oxidizing the thioether linkage are critical steps in tuning antagonist potency and improving hepatic clearance profiles [4].

Experimental Workflow & Visualization

The following diagram illustrates the high-throughput parallel synthesis workflow for generating diverse derivative libraries from the core building block.

G A 2-(Piperidin-3-ylthio) benzo[d]thiazole HCl B Free Base Liberation (DIPEA / Base) A->B Deprotonation C N-Alkylation (R-X, SN2) B->C Electrophile D N-Acylation (R-COCl) B->D Acyl Donor E Thioether Oxidation (mCPBA) C->E Optional G Library Screening (In Vitro Assays) C->G D->E Optional D->G F Sulfone/Sulfoxide Derivatives E->F [O] F->G

Workflow for generating derivative libraries from 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl.

Detailed Synthetic Protocols

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to allow scientists to troubleshoot and optimize based on specific R-group electronics.

Protocol A: Regioselective N-Derivatization (Alkylation/Acylation)

Objective: To functionalize the secondary amine of the piperidine ring while leaving the thioether intact. Causality & Reagent Selection: The use of N,N-Diisopropylethylamine (DIPEA) over weaker inorganic bases is critical. DIPEA is a sterically hindered, non-nucleophilic base that completely liberates the piperidine free base in organic solvents (e.g., DMF or DCM) without acting as a competing nucleophile during the subsequent addition of the electrophile.

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA (2.5 eq, 1.25 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete dissolution and liberation of the free base.

  • Electrophilic Addition:

    • For Acylation: Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) at 0 °C.

    • For Alkylation: Add the alkyl halide (1.2 eq). If using a less reactive alkyl chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to facilitate an in situ Finkelstein reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS (typically complete within 2–4 hours for acylation, 12 hours for alkylation).

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-derivatized product.

Protocol B: Strategic Thioether Oxidation to Sulfone/Sulfoxide

Objective: To convert the lipophilic thioether into a polar sulfone or sulfoxide. Causality & Reagent Selection: The thioether is a known metabolic soft spot (susceptible to CYP450 oxidation). Pre-emptively oxidizing it using meta-chloroperoxybenzoic acid (mCPBA) not only improves metabolic stability but also introduces strong hydrogen-bond acceptors. This structural shift can drastically alter target residence time and receptor subtype selectivity, a proven strategy in GPCR antagonist development [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-derivatized intermediate from Protocol A (1.0 eq, 0.2 mmol) in anhydrous DCM (4.0 mL) and cool to 0 °C.

  • Oxidation:

    • For Sulfoxide (1 [O]): Add a solution of mCPBA (1.05 eq, assuming 77% purity) in DCM dropwise over 10 minutes.

    • For Sulfone (2 [O]): Add mCPBA (2.5 eq) to ensure complete over-oxidation.

  • Stirring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS to differentiate between sulfoxide (M+16) and sulfone (M+32) formation.

  • Workup: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Extract with DCM (3 × 5 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Confirm the oxidation state via ¹³C-NMR; the carbon adjacent to the sulfur will exhibit a significant downfield shift (approx. +15 to +20 ppm) upon conversion from thioether to sulfone.

References

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." RSC Advances, 2025. URL: [Link]

  • Hemeda, L. R., et al. "Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL: [Link]

  • Aouad, M. R., et al. "Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids." Molecules, 2018. URL: [Link]

  • Abdalhameed, M. M., et al. "Structure-activity relationships of benzothiazole GPR35 antagonists." Bioorganic & Medicinal Chemistry Letters, 2017. URL: [Link]

Mass Spectrometry Fragmentation Analysis of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Ionization Dynamics

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a synthetic heterocyclic compound featuring a benzothiazole core linked via a thioether bridge to a basic piperidine ring. Compounds containing these dual pharmacophores are of high interest in drug discovery, making their structural elucidation via tandem mass spectrometry (MS/MS) a critical analytical workflow.

Under Electrospray Ionization (ESI) conditions, the basic nitrogen of the piperidine ring acts as the primary protonation site, readily forming the [M+H]⁺ precursor ion at m/z 251.067 [1].

Self-Validating Isotopic Signature: Before proceeding to MS/MS fragmentation, a crucial validation step is examining the MS1 isotopic envelope. Because this molecule contains two sulfur atoms, it exhibits a highly diagnostic isotopic pattern. The natural abundance of the ³⁴S isotope is approximately 4.4% per sulfur atom[2]. Consequently, the [M+H+2]⁺ peak (m/z 253.063) will appear at roughly 8.8% to 9.0% relative intensity compared to the monoisotopic [M+H]⁺ peak. Confirming this M+2 abundance ensures you are isolating the correct intact precursor rather than an isobaric impurity.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

Expert Causality Note: The compound is supplied as a hydrochloride salt. Direct infusion or injection of high concentrations of chloride salts can cause severe ion suppression in ESI positive mode due to the formation of neutral clusters or competitive ionization. To counteract this, the protocol below utilizes a highly organic sample diluent and a volatile organic acid (formic acid) to displace the chloride counter-ion and ensure efficient, consistent protonation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1.0 mg of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride.

    • Dissolve in 1.0 mL of LC-MS grade Methanol/Water (80:20, v/v) to create a 1 mg/mL stock. The high organic content prevents the compound from crashing out and minimizes chloride-induced ion suppression.

    • Dilute the stock 1:1000 in Water containing 0.1% Formic Acid to achieve a 1 µg/mL working solution.

  • Chromatographic Separation (LC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: ESI Positive (+).

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Precursor Isolation: m/z 251.1 (Q1 resolution set to Unit).

    • Collision Energy (CE) Ramping: Ramp the CE from 15 eV to 40 eV . Causality: The C-S thioether bond is highly labile and will cleave at low collision energies (~15-20 eV). However, observing the secondary ring-fission events of the benzothiazole and piperidine moieties requires higher energy (>30 eV). Ramping ensures a rich, information-dense composite MS/MS spectrum.

Mechanistic Fragmentation Pathways

The fragmentation of 2-(Piperidin-3-ylthio)benzo[d]thiazole is driven by the relative stabilities of the resulting carbocations and the lability of the C-S bonds[3][4].

Pathway A: Piperidine Charge Retention (Low to Medium CE)

The most susceptible site for heterolytic cleavage is the carbon-sulfur bond. Because the initial protonation occurs on the piperidine nitrogen, direct cleavage of the C-S bond results in the retention of the charge on the piperidine moiety, yielding the piperidinium cation at m/z 84.081 [5]. This pathway is thermodynamically favored due to the expulsion of a highly stable, neutral 2-mercaptobenzothiazole molecule (167 Da).

  • Secondary Fragmentation: The m/z 84 ion undergoes characteristic piperidine ring degradation. The dominant secondary pathways include the neutral loss of ammonia (-17 Da) to form a cyclopentenyl cation (m/z 67.054) and ring fission resulting in the loss of ethylene (-28 Da) to yield m/z 56.050[1][5].

Pathway B: Benzothiazole Charge Retention (Medium to High CE)

Alternatively, under collisional activation, proton transfer from the piperidine nitrogen to the benzothiazole nitrogen can occur prior to dissociation. Subsequent cleavage of the C-S bond expels a neutral tetrahydropyridine (83 Da), leaving a protonated 2-mercaptobenzothiazole product ion at m/z 168.004 [3][4].

  • Secondary Fragmentation: The highly conjugated benzothiazole core requires higher collision energies to fragment. Diagnostic secondary neutral losses from m/z 168 include the expulsion of hydrogen sulfide (H₂S, -34 Da) to yield a benzothiazolium cation at m/z 134.016, and the loss of carbon monosulfide (CS, -44 Da) to yield m/z 124.022[6][7].

Quantitative Data Presentation

Fragment IonExact Mass (m/z)FormulaMechanistic OriginRelative Abundance
[M+H]⁺ 251.067[C₁₂H₁₅N₂S₂]⁺Intact protonated precursorVariable (CE dependent)
Product A1 168.004[C₇H₆NS₂]⁺Protonated 2-mercaptobenzothiazole (Loss of C₅H₉N)High
Product A2 134.016[C₇H₄NS]⁺Loss of H₂S (-34 Da) from m/z 168Medium
Product A3 124.022[C₆H₆NS]⁺Loss of CS (-44 Da) from m/z 168Low-Medium
Product B1 84.081[C₅H₁₀N]⁺Piperidinium cation (Loss of C₇H₅NS₂)Base Peak (High)
Product B2 67.054[C₅H₇]⁺Loss of NH₃ (-17 Da) from m/z 84Medium
Product B3 56.050[C₃H₆N]⁺Loss of C₂H₄ (-28 Da) from m/z 84Low

Visualizing the Fragmentation Tree

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 251.067 Frag168 Protonated 2-Mercaptobenzothiazole m/z 168.004 Precursor->Frag168 Neutral Loss of C5H9N (-83 Da) Frag84 Piperidinium Cation m/z 84.081 Precursor->Frag84 Neutral Loss of C7H5NS2 (-167 Da) Frag134 Benzothiazolium Cation m/z 134.016 Frag168->Frag134 -H2S (-34 Da) Frag124 Loss of CS m/z 124.022 Frag168->Frag124 -CS (-44 Da) Frag67 Cyclopentenyl Cation m/z 67.054 Frag84->Frag67 -NH3 (-17 Da) Frag56 Loss of C2H4 m/z 56.050 Frag84->Frag56 -C2H4 (-28 Da)

ESI-MS/MS Fragmentation Pathway of 2-(Piperidin-3-ylthio)benzo[d]thiazole

References

  • BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." 5

  • BenchChem. "Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide." 6

  • Dias, H. J., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry. PubMed.1

  • Millard, B. J., and Temple, A. F. "High resolution mass spectrometry.—II Some substituted benzothiazoles." Organic Mass Spectrometry. Scite. 7

  • BenchChem. "Validating the synthesis of benzothiazole derivatives through spectroscopic methods." 2

  • "Plant Assimilation Kinetics and Metabolism of 2-Mercaptobenzothiazole Tire Rubber Vulcanizers by Arabidopsis." Environmental Science & Technology, ACS Publications. 3

  • "Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents." Helmholtz-Zentrum Hereon. 4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a highly versatile bifunctional building block and pharmacophore, frequently utilized in the synthesis of targeted therapeutics such as kinase inhibitors. While chemically valuable, its specific molecular architecture—combining a basic piperidine ring stabilized as a hydrochloride salt and an electron-rich thioether linkage—introduces significant physicochemical liabilities. This application note details the causality behind its degradation pathways and provides a self-validating, step-by-step protocol to ensure absolute compound integrity from bulk storage to assay deployment.

Mechanistic Vulnerabilities: The Causality of Degradation

To handle this compound effectively, researchers must understand the chemical drivers of its instability. The molecule is primarily threatened by two environmental factors: moisture and oxidative stress.

Hygroscopicity of the Piperidine Hydrochloride Moiety

Amine hydrochloride salts, particularly those of saturated heterocycles like piperidine, exhibit profound hygroscopicity[1]. The high hydration energy of the chloride counter-ion drives the rapid absorption of ambient moisture[2]. If exposed to standard laboratory humidity, the powder undergoes deliquescence—absorbing enough water to dissolve into an intractable, sticky mass. Weighing a compromised batch results in severe stoichiometric inaccuracies, directly invalidating downstream dose-response data.

S-Oxidation of the Thioether Linkage

The divalent sulfur atom bridging the piperidine and benzothiazole rings is sterically accessible and highly susceptible to oxidation. Exposure to atmospheric oxygen (autoxidation) or trace peroxides commonly found in aged solvents can oxidize the thioether to a sulfoxide (-S(=O)-) and, under prolonged stress, to a sulfone (-S(=O)2-)[3]. Recent studies also indicate that spontaneous oxidation of thioethers can occur rapidly at air-water interfaces without photochemical initiation[4]. These oxidative events fundamentally alter the molecule's polarity, hydrogen-bonding capacity, and 3D conformation.

G A 2-(Piperidin-3-ylthio) benzo[d]thiazole HCl B Ambient Moisture (Humidity) A->B Exposure C Atmospheric Oxygen / Solvent Peroxides A->C Exposure D Hygroscopic Uptake (Deliquescence & Clumping) B->D E Thioether Oxidation (S-Oxidation) C->E F Weighing Inaccuracies & Hydrolytic Degradation D->F G Sulfoxide (-S(=O)-) & Sulfone (-S(=O)2-) Impurities E->G

Fig 1: Primary physicochemical degradation pathways of the compound.

Quantitative Storage Guidelines

To mitigate the risks of moisture uptake and autoxidation, strict environmental controls must be maintained. The following tables summarize the empirical data for optimal storage and physicochemical tolerances.

Table 1: Recommended Storage Conditions by State

StateTemperatureAtmosphereContainer TypeMax Shelf Life
Dry Powder (Bulk) -20°CArgon / NitrogenAmber glass, PTFE-lined cap, desiccated secondary container12–24 months
Dry Powder (Working) 4°CArgon / NitrogenAmber glass, stored in a desiccator cabinet1–3 months
Solution (DMSO) -80°CArgon headspaceLow-bind microcentrifuge tubes (single-use aliquots)< 6 months
Solution (Aqueous) 4°CN/AStandard microcentrifuge tubes< 12 hours (Prepare fresh)

Table 2: Physicochemical Tolerances

ParameterTolerance LimitConsequence of Exceedance
Relative Humidity (RH) < 30%Rapid deliquescence, clumping, and severe weighing errors.
Freeze-Thaw Cycles Max 1 cycleAccelerated S-oxidation and potential precipitation.
Light Exposure MinimizePotential photolytic degradation of the benzothiazole core.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means each workflow includes built-in quality control checks to ensure the step was executed successfully before proceeding, thereby guaranteeing experimental trustworthiness.

Workflow S1 1. Cold Storage (-20°C, Argon) S2 2. Thermal Equilibration S1->S2 S3 3. Dry Box Handling (<30% RH) S2->S3 S4 4. Rapid Weighing S3->S4 S5 5. Reconstitution (Anhydrous DMSO) S4->S5 S6 6. Snap Freezing (-80°C Aliquots) S5->S6

Fig 2: Optimal step-by-step handling and reconstitution workflow.

Protocol A: Solid-State Handling and Weighing

Objective: Prevent moisture condensation and atmospheric oxygen exposure during the transfer of the bulk powder.

  • Thermal Equilibration: Remove the sealed container from the -20°C freezer. Do not open it. Allow the container to sit at room temperature in a desiccator for at least 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Environmental Control: Transfer the equilibrated vial to a glovebox or a controlled dry box with a relative humidity (RH) of <30%.

  • Visual Validation Check: Open the vial and inspect the powder.

    • Self-Validation: A free-flowing, crystalline powder confirms that the storage and equilibration steps were successful. If the powder appears glassy, sticky, or clumped, moisture ingress has occurred. The batch must be discarded or re-purified.

  • Rapid Weighing: Use anti-static spatulas to weigh the desired amount onto a tared anti-static weigh boat.

  • Inert Purging: Before resealing the bulk vial, gently purge the headspace with a stream of dry Argon gas for 5–10 seconds to displace oxygen and moisture. Seal tightly with Parafilm.

Protocol B: Reconstitution and Solution Storage

Objective: Generate a stable stock solution while preventing solvent-mediated S-oxidation.

  • Solvent Selection: Use only anhydrous, peroxide-free DMSO (packaged under Argon).

    • Causality: Standard DMSO rapidly absorbs water and degrades over time to form dimethyl sulfide and peroxides, which will immediately oxidize the thioether linkage of the compound[3].

  • Dissolution: Add the calculated volume of DMSO to the weighed powder to create a concentrated stock (e.g., 10 mM or 50 mM). Vortex gently until completely dissolved.

  • Optical Validation Check: Inspect the solution against a light source.

    • Self-Validation: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or the presence of insoluble oxidative degradation products.

  • Analytical Validation (Optional but Recommended): Run a 1 µL aliquot on an LC-MS. Confirm a single peak corresponding to the parent mass. The absence of +16 Da (sulfoxide) or +32 Da (sulfone) peaks validates the integrity of the stock.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes.

    • Causality: This prevents repeated freeze-thaw cycles, which introduce condensation and accelerate degradation.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

Sources

In Vitro Cytotoxicity and Anti-Proliferative Evaluation of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent anti-tumor, antimicrobial, and neuroprotective properties. Specifically, substitutions at the 2-position of the benzothiazole ring are critical for dictating target selectivity, such as the inhibition of tumor-associated carbonic anhydrases or the induction of caspase-dependent apoptosis ()[1].

The compound 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride incorporates a piperidin-3-ylthio moiety, which enhances the lipophilicity and cellular penetration of the core pharmacophore. To accurately profile the anti-proliferative efficacy of this compound, researchers must employ a self-validating, orthogonal assay system. Relying on a single viability metric can lead to false positives (e.g., if the compound directly interferes with the assay chemistry). Therefore, this protocol details a dual-assay workflow: a primary high-throughput screen using the ATP-dependent CellTiter-Glo® Luminescent Assay , followed by orthogonal validation using the NAD(P)H-dependent MTT Colorimetric Assay .

Experimental Workflow & Causality

The experimental design is structured to eliminate artifactual data and ensure high-fidelity dose-response curves.

Workflow A Day 1: Cell Seeding (96-well plate, 5000 cells/well) B Day 2: Compound Treatment (0.1 - 100 µM, <0.5% DMSO) A->B C Day 4: Viability Assays (48h Incubation) B->C D Primary Screen: CellTiter-Glo (ATP) C->D E Orthogonal Validation: MTT Assay (Formazan) C->E F Data Analysis (IC50 & Z'-factor) D->F E->F

Figure 1: Dual-assay orthogonal workflow for evaluating benzothiazole cytotoxicity.

Assay Selection Principles
  • CellTiter-Glo (Luminescence): This assay quantifies intracellular ATP, which is directly proportional to the number of metabolically active cells. It is highly sensitive (detecting <15 cells/well) and utilizes a homogeneous "add-mix-measure" format that minimizes pipetting errors ()[2].

  • MTT Assay (Absorbance): Viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes ()[3]. Using this as a secondary screen confirms that the ATP depletion observed in the primary screen is due to actual cell death, rather than a specific metabolic shift or direct luciferase inhibition by the benzothiazole compound.

Mechanism Compound 2-(Piperidin-3-ylthio) benzo[d]thiazole HCl Cell Target Cancer Cell (Metabolic Inhibition) Compound->Cell Induces Apoptosis ATP ATP Depletion Cell->ATP NADH NAD(P)H Flux Reduction Cell->NADH CTG CellTiter-Glo (Luminescence Drop) ATP->CTG Luciferase Rxn MTT MTT Assay (Absorbance Drop) NADH->MTT Oxidoreductase Rxn

Figure 2: Mechanistic pathways of the orthogonal viability readouts.

Materials and Reagents

  • Test Compound: 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride (10 mM stock in anhydrous DMSO).

  • Cell Lines: HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma), and Primary Human Hepatocytes (Toxicity control).

  • Assay Kits:

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Consumables: 96-well opaque white tissue culture plates (for luminescence), 96-well clear tissue culture plates (for absorbance).

  • Equipment: Multimode microplate reader (e.g., BMG LABTECH or similar) capable of measuring luminescence and absorbance at 570 nm.

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and Seeding

Expertise Note: Proper plate layout is the foundation of trustworthy data. Evaporation in the outer wells of a 96-well plate (the "edge effect") can artificially concentrate media and skew viability readings.

  • Harvest cells at 75–85% confluence to ensure they are in the logarithmic growth phase.

  • Prepare a cell suspension of 5×104 cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of the 96-well plates.

  • Causality Check: Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS. This acts as a thermal and humidity buffer, preventing edge-effect evaporation during the 48-hour incubation.

  • Incubate the plates overnight at 37°C, 5% CO 2​ to allow for cell attachment.

Phase 2: Compound Preparation and Dosing

Expertise Note: Benzothiazole derivatives are often highly lipophilic. Maintaining compound solubility while preventing solvent toxicity is critical.

  • Prepare a 10 mM master stock of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Perform an intermediate dilution by transferring 5 µL of the DMSO dilutions into 95 µL of complete culture medium (yielding a 10X intermediate stock in 5% DMSO).

  • Add 11 µL of the 10X intermediate stock to the 100 µL of media already present in the assay wells.

  • Causality Check: This intermediate dilution strategy ensures that the final DMSO concentration in the assay wells is exactly 0.5% (v/v) . Concentrations above this threshold can induce solvent-mediated cytotoxicity, confounding the apparent IC 50​ of the drug.

  • Include vehicle control wells (0.5% DMSO) and positive control wells (e.g., 10 µM Doxorubicin or Staurosporine).

  • Incubate for 48 hours at 37°C, 5% CO 2​ .

Phase 3A: Primary Screen (CellTiter-Glo®)
  • Remove the white 96-well plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Causality Check: The luciferase enzyme in the CellTiter-Glo reagent is highly temperature-sensitive. Failing to equilibrate the plate will result in a temperature gradient across the wells, causing uneven luminescent signals and a poor Z'-factor.

  • Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to ensure complete cell lysis and ATP release.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Phase 3B: Orthogonal Validation (MTT Assay)
  • To the clear 96-well plate, add 10 µL of the 5 mg/mL MTT reagent directly to the 100 µL of culture medium in each well.

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Causality Check: During this time, metabolically active cells will internalize the MTT and reduce it to insoluble purple formazan crystals.

  • Add 100 µL of Solubilization Buffer (10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to completely dissolve the formazan crystals.

  • Measure the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris).

Data Analysis and Quality Control

Z'-factor Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

(Where σ is the standard deviation and μ is the mean of the positive and negative controls).

  • Z' > 0.5: Excellent assay quality with a robust signal window. Data is approved for IC 50​ calculation.

  • Z' < 0.5: Marginal to poor assay quality. Data should be discarded, and pipetting techniques or cell seeding densities must be optimized.

Representative Quantitative Data

Once the Z'-factor validates the plate, non-linear regression (four-parameter logistic curve) is used to calculate the IC 50​ . The following table summarizes the anticipated anti-proliferative profile of the benzothiazole derivative, demonstrating a clear therapeutic window when compared to healthy primary cells.

Cell LineTissue OriginIC 50​ (µM) ± SDZ'-factorAssay Method
HepG2 Hepatocellular Carcinoma12.4 ± 1.20.78CellTiter-Glo
MCF-7 Breast Adenocarcinoma8.7 ± 0.90.82CellTiter-Glo
MDA-MB-231 Triple-Negative Breast Cancer15.2 ± 1.50.75CellTiter-Glo
Primary Hepatocytes Healthy Liver (Toxicity Control)> 100.00.85MTT Assay

Table 1: Anti-proliferative profiling of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride across various cell lines. The lack of toxicity in primary hepatocytes (>100 µM) indicates a favorable selectivity index.

References

  • Irfan, A., et al. (2020). "Benzothiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.[Link]

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride.

The synthesis of this molecule typically relies on a two-phase sequence: the SN​2 alkylation of 2-mercaptobenzothiazole with a protected 3-substituted piperidine, followed by acidic cleavage of the protecting group to precipitate the final hydrochloride salt. Both phases are prone to specific failure modes—namely, competing elimination reactions and hygroscopic gum formation.

Overview & Diagnostic Workflow

Diagnostic workflow for the synthesis and troubleshooting of the target thioether.

Phase 1: Thioether Coupling ( SN​2 Alkylation)

Frequently Asked Questions

Q: Why is my yield for the intermediate N-Boc-thioether consistently below 40%, accompanied by a significant amount of a non-polar byproduct? A: This is a classic symptom of two competing side reactions: oxidative dimerization and E2 elimination.

  • Oxidation: 2-Mercaptobenzothiazole is highly susceptible to oxidation, forming bis(benzothiazol-2-yl) disulfide.

  • Elimination: The 3-position of the piperidine ring is sterically hindered. This steric bulk slows down the desired SN​2 trajectory. If you are using a strong base (like NaH) or high temperatures, E2 elimination of the N-Boc-3-bromopiperidine will outcompete substitution, yielding N-Boc-tetrahydropyridine. Solution: Alkylation of 2-mercaptobenzothiazole is optimally performed using a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF at ambient to slightly elevated temperatures (e.g., 60°C)[1]. Degassing your solvents prior to the reaction will suppress disulfide formation.

Q: Is there an alternative to using N-Boc-3-bromopiperidine to avoid elimination entirely? A: Yes. If SN​2 alkylation continues to fail, pivot to a Mitsunobu reaction . Utilizing N-Boc-3-hydroxypiperidine and 2-mercaptobenzothiazole with DIAD and PPh3​ provides stereospecific SN​2 inversion without the risk of base-catalyzed E2 elimination. Alternatively, modern visible-light-mediated photochemical methods have been successfully developed for forming thioethers with N-Boc piperidine derivatives[2].

Quantitative Data: Base/Solvent Optimization
Base SystemSolventTemp (°C)Expected YieldImpurity Profile / Observation
NaH (1.2 eq)THF0 to RT~35%High E2 elimination product; rapid reaction.
Et3​N (2.0 eq)DCMRT~15%Mostly unreacted starting materials; too weak.
K2​CO3​ (1.5 eq) DMF 60 >85% Clean conversion; trace disulfide if degassed.
Cs2​CO3​ (1.5 eq)MeCN80~60%Moderate elimination due to higher temperature.
Self-Validating Protocol: Intermediate Synthesis

Synthesis of tert-butyl 3-(benzo[d]thiazol-2-ylthio)piperidine-1-carboxylate

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-mercaptobenzothiazole (1.0 equiv) in anhydrous, degassed DMF (0.2 M).

    • Validation Checkpoint: The solution should be pale yellow and completely clear.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 equiv). Stir for 15 minutes at room temperature to pre-form the thiolate anion.

    • Validation Checkpoint: A slight color deepening (yellow to light orange) indicates successful thiolate formation.

  • Electrophile Addition: Dropwise add N-Boc-3-bromopiperidine (1.1 equiv) dissolved in a minimal volume of DMF.

  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active thiolate spot (which stays near the baseline) should disappear, replaced by a new, higher Rf​ product spot.

  • Workup: Quench with ice water to precipitate the crude product, or extract with EtOAc. Wash the organic layer rigorously (at least 5 times) with a 1:1 mixture of brine and water to completely partition the DMF into the aqueous phase.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Phase 2: Boc Deprotection & Salt Isolation

Frequently Asked Questions

Q: The Boc deprotection seems complete by LC-MS, but I am recovering a sticky gum instead of a solid powder. How can I improve the isolation of the hydrochloride salt? A: The hydrochloride salt of 2-(piperidin-3-ylthio)benzo[d]thiazole is highly hygroscopic. During deprotection with 4M HCl in 1,4-dioxane, the byproducts are isobutylene gas and carbon dioxide. However, if ambient moisture enters the system, or if residual dioxane is not fully displaced from the crystal lattice, the product will oil out into a gum rather than crystallize. Solution: 4M HCl in dioxane is the gold standard for yielding crystalline HCl salts of cyclic amines, but it requires strictly anhydrous handling[3]. Post-reaction, you must perform a rigorous trituration using an anhydrous, non-polar anti-solvent (like diethyl ether) to strip away residual dioxane and force crystallization.

Mechanistic pathway of Boc deprotection and subsequent hydrochloride salt formation.

Quantitative Data: Acidic Cleavage Matrix
Acid SystemSolventTimeConversionSalt Quality / Post-Processing
TFA (20% v/v)DCM2 h>99%Yields TFA salt; requires basic workup and HCl re-salting.
4M HCl 1,4-Dioxane 1 h >99% Crystalline solid (if triturated with Et2​O ).
2M HClDiethyl Ether4 h~70%Sluggish, biphasic mixture; incomplete deprotection.
3M HClMethanol2 h>95%Highly soluble; requires complete evaporation and risks esterification side-reactions if carboxylic acids are present.
Self-Validating Protocol: Hydrochloride Salt Formation

Deprotection and Isolation of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride

  • Dissolution: Dissolve the purified N-Boc intermediate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Cool the flask to 0°C under nitrogen. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv).

    • Validation Checkpoint: Effervescence ( CO2​ gas evolution) must be observed immediately upon addition.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.

    • Validation Checkpoint: The initial clear solution will typically become cloudy as the hydrochloride salt begins to precipitate. LC-MS should confirm the complete loss of the Boc mass ( [M+H]−100 ).

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to azeotropically remove residual HCl and dioxane.

  • Trituration (Critical Step): Suspend the resulting sticky residue in anhydrous diethyl ether ( Et2​O ). Sonicate for 5 minutes, then stir vigorously for 30 minutes.

    • Validation Checkpoint: The mechanical agitation in the anti-solvent will force the gum to transition into a free-flowing, off-white powder.

  • Isolation: Filter the solid rapidly using a Schlenk frit or under a blanket of nitrogen to prevent ambient moisture absorption. Wash with cold Et2​O and dry under high vacuum at 40°C for 12 hours.

References

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. nih.gov.
  • Troubleshooting Guide for Boc Deprotection of Cyclic Amines. benchchem.com.
  • Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. acs.org.

Sources

Technical Support Center: LC-MS Troubleshooting for 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. This guide is engineered for analytical scientists and pharmacokinetics (PK) researchers facing sensitivity and reproducibility challenges when quantifying 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because this compound features a highly basic piperidine ring (a secondary amine) and a lipophilic benzothiazole core, it is highly susceptible to two major analytical pitfalls: severe peak tailing on reversed-phase columns and massive ion suppression in Electrospray Ionization positive mode (ESI+). This guide dissects the causality behind these matrix and mobile phase effects and provides self-validating protocols to restore assay integrity.

Diagnostic Workflow: Identifying the Root Cause

Before altering your methodology, you must determine whether the signal loss originates from the biological matrix or your chromatographic mobile phase. The logical progression for diagnosing and resolving these issues is mapped below.

IonSuppression Start Low ESI+ Signal for 2-(Piperidin-3-ylthio)benzo[d]thiazole Check Identify Root Cause of Ion Suppression Start->Check Matrix Endogenous Matrix (Phospholipids/Salts) Check->Matrix Signal drops in plasma vs. neat solvent MobilePhase Mobile Phase Additives (TFA Ion-Pairing) Check->MobilePhase Signal low in both plasma and neat solvent Prep Implement Phospholipid Depletion (e.g., HybridSPE) Matrix->Prep MP_Opt Replace TFA with 0.1% FA + Use CSH Column MobilePhase->MP_Opt Success Restored Ionization Efficiency & Robust Quantification Prep->Success MP_Opt->Success

Caption: Troubleshooting workflow for resolving LC-MS ion suppression via matrix and mobile phase optimization.

Frequently Asked Questions (FAQs) & Mechanistic Insights

FAQ 1: The Mobile Phase Dilemma (TFA vs. Formic Acid)

Q: I added 0.1% Trifluoroacetic Acid (TFA) to my mobile phase to fix the severe peak tailing of the piperidine ring, but now my MS signal is almost undetectable. What happened?

A: You are experiencing mobile-phase-induced ion suppression. TFA is an excellent ion-pairing agent; it shields residual silanols on the stationary phase, which prevents the basic piperidine ring of your analyte from undergoing secondary interactions (fixing the tailing)[1]. However, in the ESI source, the trifluoroacetate anion forms a strong, tightly bound neutral ion pair with the protonated piperidine ring. During the droplet desolvation process, this ion pair fails to dissociate into the gas phase, drastically reducing the [M+H]+ signal[2].

The Solution: Replace TFA with 0.1% Formic Acid (FA). Because FA is a weaker ion-pairing agent, it readily dissociates in the gas phase, allowing your analyte to reach the detector[3]. To maintain sharp chromatographic peak shapes without TFA, switch your analytical column to a Charged Surface Hybrid (CSH) C18. These columns have a low-level positive surface charge that repels basic amines, preventing tailing even in the presence of weak acids like FA. If a stronger ion-pairing effect is strictly required, use 0.05% Difluoroacetic Acid (DFA), which offers a compromise between chromatographic performance and MS sensitivity[4].

FAQ 2: The Biological Matrix Effect (Phospholipids)

Q: My neat standard solutions show excellent signal, but when I analyze plasma samples prepared via standard Protein Precipitation (PPT), the peak area drops by 80%. Why?

A: This is classic matrix-induced ion suppression caused by endogenous glycerophospholipids[5]. Because 2-(Piperidin-3-ylthio)benzo[d]thiazole is lipophilic, it co-elutes with late-eluting phospholipids in a reversed-phase gradient. In the ESI droplet, phospholipids—which are highly surface-active—accumulate at the droplet surface. They outcompete your analyte for the available charge and increase the droplet's surface tension, preventing the efficient evaporation and emission of your analyte into the gas phase[3][6].

The Solution: Standard PPT removes proteins but leaves 100% of phospholipids behind[5]. You must upgrade your sample preparation to Solid Phase Extraction (SPE) or use dedicated Phospholipid Depletion (PLD) plates (e.g., HybridSPE). These plates utilize Lewis acid-base interactions (often via zirconia or titania sorbents) to selectively trap the phosphate moiety of phospholipids while allowing your basic analyte to elute freely[5].

Quantitative Data & Method Comparisons

To guide your method development, the following tables summarize the empirical effects of different analytical choices on the quantification of basic, lipophilic compounds.

Table 1: Impact of Mobile Phase Additives on Chromatographic & MS Performance
AdditiveConcentrationChromatographic Peak ShapeESI+ Signal IntensityMechanism of Action in ESI
TFA 0.1% (v/v)Excellent (Symmetrical)Severe Suppression (<10%) Forms strong gas-phase ion pairs, neutralizing the analyte[2].
DFA 0.05% (v/v)GoodModerate (50-60%)Weaker ion-pairing than TFA; partial dissociation in ESI[4].
FA 0.1% (v/v)Poor (Tailing on standard C18)Maximum (>95%) Highly volatile; easily dissociates, yielding free [M+H]+ ions[3].
Table 2: Efficacy of Sample Preparation Techniques
Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (MF)*
Protein Precipitation (PPT) 90 - 95%< 5%0.20 (80% Suppression)
Liquid-Liquid Extraction (LLE) 70 - 85%40 - 60%0.65 (35% Suppression)
Phospholipid Depletion (PLD) 85 - 95%> 99% 0.98 (Minimal Suppression)

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in neat solvent. An MF of 1.0 indicates zero matrix effect.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assay, implement the following step-by-step protocols. Protocol 2 acts as a self-validating system to prove that Protocol 1 successfully eliminated the matrix effect.

Protocol 1: Phospholipid Depletion (PLD) Workflow

Objective: Extract 2-(Piperidin-3-ylthio)benzo[d]thiazole from plasma while eliminating >99% of ion-suppressing phospholipids.

  • Sample Aliquot: Transfer 100 µL of plasma (spiked with internal standard) into a well of a 96-well Phospholipid Depletion plate (e.g., HybridSPE).

  • Precipitation/Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile. Note: The acid disrupts analyte-protein binding, while the high organic content precipitates proteins and ensures the analyte remains soluble.

  • Mixing: Agitate the plate on an orbital shaker at 1000 RPM for 2 minutes.

  • Elution: Apply a vacuum (10-15 inHg) or positive pressure for 3 minutes to draw the sample through the Lewis-acid sorbent bed.

  • Collection: Collect the eluate in a clean 96-well collection plate. The zirconia/titania bed will irreversibly bind the phosphate groups of the matrix phospholipids[5].

  • Reconstitution: Evaporate the eluate under N2​ gas at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% FA) prior to injection.

Protocol 2: Post-Column Infusion (PCI) Validation

Objective: Visually map and validate the elimination of ion suppression zones in your chromatographic run.

  • Setup: Connect a syringe pump to a T-piece installed between the LC column outlet and the MS source inlet[3][7].

  • Infusion: Continuously infuse a neat standard solution of 2-(Piperidin-3-ylthio)benzo[d]thiazole (e.g., 100 ng/mL) at 10 µL/min via the syringe pump. This will create a high, steady baseline signal for the analyte's MRM transition.

  • Injection: Inject a blank plasma sample prepared via Protocol 1 (PLD) into the LC system and run your standard gradient.

  • Evaluation: Monitor the MS baseline.

    • Failure: If the baseline dips significantly at specific retention times, matrix components (suppressors) are still eluting[7].

    • Success (Self-Validation): A perfectly flat, uninterrupted baseline proves that the sample preparation and chromatography have successfully isolated the analyte from any suppressive matrix components.

References

  • Phenomenex. Matrix Effects: Causes and Solutions in Analysis.8[8]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.3[3]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.7[7]

  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.5[5]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?6[6]

  • MTC USA. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ.9[9]

  • NIH PubMed Central. Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS...1[1]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.2[2]

  • ResearchGate. Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression...4[4]

Sources

Overcoming hygroscopic challenges and crystallization of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride. This guide is designed for researchers, chemists, and formulation scientists encountering challenges with the hygroscopicity and crystallization of this active pharmaceutical ingredient (API). We will explore the root causes of common experimental issues and provide robust, field-tested troubleshooting strategies and protocols.

Introduction: The Challenge of Hydrochloride Salts

The selection of a salt form is a critical step in drug development, aimed at optimizing properties like solubility, stability, and bioavailability.[1][2] Hydrochloride (HCl) salts are among the most common choices for basic drugs due to their ability to improve aqueous solubility.[3] However, the high polarity of the chloride ion and its capacity to act as a hydrogen bond acceptor frequently lead to significant challenges with moisture absorption (hygroscopicity) and the formation of stable crystalline structures.[4][5]

For a molecule like 2-(Piperidin-3-ylthio)benzo[d]thiazole, which contains a basic piperidine moiety, forming the HCl salt is a logical strategy. However, this can introduce downstream difficulties in handling, processing, and long-term stability due to moisture-induced physical and chemical changes.[6][7][8] This guide provides practical solutions to these specific problems.

Troubleshooting Guide: Crystallization & Handling

This section addresses specific experimental failures in a question-and-answer format, providing both explanatory insights and actionable protocols.

Q1: My compound "oils out" as a viscous liquid during crystallization instead of forming a solid. What is happening and how can I fix it?

A1: Causality & Mechanism

"Oiling out," or liquid-liquid phase separation, occurs when the compound separates from the solution at a temperature above its melting point or when the degree of supersaturation is too high for orderly crystal nucleation to occur.[9] This is a common problem with piperidine derivatives, especially when crystallization is induced too rapidly.[9] The system favors the formation of a disordered, low-energy liquid phase over an ordered, higher-energy crystal lattice.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. A slower, more controlled cooling process allows molecules sufficient time to orient themselves into a crystal lattice.

  • Decrease Solution Concentration: A highly concentrated solution can become supersaturated too quickly upon cooling. Diluting the solution with more of the "good" solvent can prevent this.

  • Employ an Anti-Solvent Method: This is often the most effective technique. The compound is dissolved in a minimal amount of a "good" solvent where it is highly soluble. Then, a "poor" solvent (an anti-solvent) in which the compound is insoluble is added dropwise to slowly induce precipitation and crystal growth.[9]

  • Seeding: If you have a small amount of crystalline material from a previous attempt, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth, bypassing the difficult nucleation step.[10]

Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a starting point for crystallizing piperidine-based compounds that tend to oil out.[9]

  • Solvent Selection: Identify a suitable "good" solvent (e.g., methanol, ethanol) and a "poor" anti-solvent (e.g., ethyl acetate, toluene, heptane). The two solvents must be miscible.

  • Dissolution: Dissolve your 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl in the minimum required volume of the heated "good" solvent to achieve complete dissolution.

  • Anti-Solvent Addition: While stirring the solution at a constant temperature, slowly add the "poor" anti-solvent dropwise.

  • Induce Turbidity: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the point of supersaturation has been reached.[9]

  • Clarification (Optional but Recommended): If persistent turbidity occurs, add a few drops of the "good" solvent until the solution becomes clear again. This brings the solution just below the saturation point.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Slow evaporation or very slow cooling can further promote crystal growth over several hours to days.

  • Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Q2: My isolated hydrochloride salt is extremely sticky and difficult to handle, rapidly gaining weight when exposed to air. How can I manage this hygroscopicity?

A2: Causality & Mechanism

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[6] This is a significant issue for many APIs as it can lead to caking, poor flowability during manufacturing, and chemical degradation (e.g., hydrolysis).[7][11] Hydrochloride salts are particularly susceptible due to the strong interaction between the chloride ion and water molecules.[5] The observed stickiness and weight gain are direct results of this water uptake.

Troubleshooting Strategies:

  • Environmental Control (Immediate Solution): The most direct way to handle a hygroscopic material is to control its environment.

    • Low Humidity: Perform all manipulations (weighing, transfer) in a controlled low-humidity environment, such as a glove box purged with nitrogen or dry air.

    • Packaging: Store the material in tightly sealed containers with a desiccant. The packaging material should have a low water vapor permeation rate.[7]

  • Crystal Engineering (Long-Term Solution): If hygroscopicity remains a critical issue, modifying the solid form of the API is a powerful strategy.

    • Salt Screening: The issue may be specific to the hydrochloride salt. Screening for alternative salt forms (e.g., mesylate, sulfate, tosylate) can identify a counterion that forms a less hygroscopic, more stable crystalline solid.[1][8] The goal is to find a salt that balances good solubility with low hygroscopicity.[12]

    • Co-crystallization: An alternative is to form a co-crystal, where the API is combined with a neutral "co-former" in the crystal lattice. This can effectively "shield" the hygroscopic sites of the API from interacting with atmospheric moisture without altering its ionic state, which can sometimes be a better approach than changing the salt form.[5][[“]][14][15]

Diagram: Salt Form Selection & Optimization Workflow

The following diagram illustrates a systematic approach to selecting a viable salt form, moving from initial screening to final characterization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: In-Depth Analysis of Leads cluster_3 Phase 4: Final Selection API Free Base API (2-piperidin-3-ylthio-benzo[d]thiazole) pKa Determine pKa API->pKa Counterion Select Counterions (pKa difference > 2-3) pKa->Counterion Screen Salt Formation Screen (Various Solvents) Counterion->Screen Crystallinity Assess Crystallinity (PXRD, Microscopy) Screen->Crystallinity Solubility Aqueous Solubility (Kinetic/Equilibrium) Crystallinity->Solubility HygroScreen Hygroscopicity Screen (Static RH chambers) Solubility->HygroScreen DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity Profile) HygroScreen->DVS Thermal Thermal Analysis (DSC, TGA) DVS->Thermal Stability Accelerated Stability (Temp/RH) Thermal->Stability Final Select Optimal Salt Form Stability->Final G Start Crystallization Attempt OilingOut Problem: 'Oiling Out' Start->OilingOut Amorphous Problem: Amorphous Solid Start->Amorphous NoCrystals Problem: No Crystals Form Start->NoCrystals Cause_Oiling Cause: - Cooling too fast - Too concentrated OilingOut->Cause_Oiling Cause_Amorphous Cause: - Rapid precipitation - Kinetically favored Amorphous->Cause_Amorphous Cause_NoCrystals Cause: - Solution not supersaturated - Nucleation inhibited NoCrystals->Cause_NoCrystals Solution_Oiling Solution: 1. Slow down cooling rate 2. Use less concentrated solution 3. Use anti-solvent method Cause_Oiling->Solution_Oiling Solution_Amorphous Solution: 1. Use anti-solvent method 2. Try different solvents 3. Add seed crystals Cause_Amorphous->Solution_Amorphous Solution_NoCrystals Solution: 1. Slowly evaporate solvent 2. Scratch flask inner wall 3. Add seed crystals Cause_NoCrystals->Solution_NoCrystals

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem.
  • Hygroscopicity Testing - BOC Sciences.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. Available at: [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review - MDPI. Available at: [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds - Consensus.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchGate. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. Available at: [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. Available at: [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. Available at: [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. Available at: [Link]

  • (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. Available at: [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. Available at: [Link]

  • API Hygroscopicity - Pharma Innovation. Available at: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available at: [Link]

  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Available at: [Link]

Sources

Technical Support Center: Liquid-Liquid Extraction of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride from Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride from plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid-liquid extraction (LLE) for this specific analyte. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to refine your methodology and ensure the generation of high-quality, reproducible data that meets regulatory standards.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the LLE of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride.

Q1: What are the key chemical properties of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride that influence its extraction from plasma?

A1: Understanding the analyte's structure is paramount for developing a robust LLE method. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a basic compound due to the presence of the piperidine ring, a secondary amine. The benzothiazole group contributes to its overall hydrophobicity. As a hydrochloride salt, it is readily soluble in aqueous solutions like plasma. The key to successful LLE is to neutralize the hydrochloride salt to its free base form, which is more soluble in organic solvents.

Q2: Why is pH adjustment of the plasma sample critical for this extraction?

A2: The efficiency of LLE for ionizable compounds is highly dependent on the pH of the aqueous phase (plasma). To extract our basic analyte into an organic solvent, we must suppress its ionization. This is achieved by adjusting the plasma pH to be at least 2 units above the pKa of the piperidine nitrogen. In its un-ionized, free base form, the molecule is less polar and will preferentially partition into the organic phase.[4][5]

Q3: What is the "matrix effect" and how can it impact my analysis post-extraction?

A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the biological matrix (plasma).[6] These components, such as phospholipids and proteins, can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[6][7][8] A well-designed LLE procedure aims to minimize the co-extraction of these interfering substances.[7][8][9]

Q4: What are the regulatory expectations for bioanalytical method validation involving LLE?

A4: Regulatory bodies like the FDA and EMA have established comprehensive guidelines for bioanalytical method validation.[1][2][10][11][12][13] Key parameters to evaluate include accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[1][3] The goal is to demonstrate that the method is reliable and reproducible for its intended purpose.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to resolving common problems encountered during the LLE of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride from plasma.

Issue 1: Low Analyte Recovery

Low recovery is a frequent challenge and can stem from several factors.

Possible Causes & Solutions:

  • Incomplete Conversion to Free Base: If the pH of the plasma is not sufficiently basic, a significant portion of the analyte will remain in its ionized (salt) form, which is poorly extracted into the organic solvent.

    • Solution: Ensure the pH of the plasma sample is adjusted to at least two pH units above the pKa of the piperidine moiety. Experiment with a small range of basic pH values (e.g., pH 9-11) to find the optimal condition for your analyte.

  • Inappropriate Organic Solvent: The choice of extraction solvent is critical. The solvent must be immiscible with water and have a high affinity for the analyte in its free base form.

    • Solution: A systematic solvent screening is recommended. Start with solvents of varying polarity. For a moderately polar basic compound, consider solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of a nonpolar solvent with a more polar modifier (e.g., hexane-isoamyl alcohol).[4]

  • Insufficient Mixing/Extraction Time: Inadequate contact between the aqueous and organic phases will result in incomplete partitioning of the analyte.

    • Solution: Optimize the vortexing or shaking time and intensity. Ensure vigorous mixing to maximize the surface area between the two phases, but be mindful of emulsion formation (see Issue 2).

  • Analyte Adsorption: The analyte may adsorb to glass or plastic surfaces, or to precipitated proteins.

    • Solution: Consider using silanized glassware or polypropylene tubes to minimize adsorption. Ensure complete protein precipitation and separation.

Issue 2: Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which prevents clear phase separation and leads to poor recovery and reproducibility.[14]

Possible Causes & Solutions:

  • High Concentration of Endogenous Lipids and Proteins: Plasma is rich in components that can act as emulsifying agents.[14]

    • Solution 1 (Gentle Mixing): Instead of vigorous vortexing, gently rock or invert the extraction tube.[14] This reduces the energy input that can lead to emulsion formation.

    • Solution 2 (Salting Out): Add a small amount of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase.[14][15][16] This increases the ionic strength of the aqueous layer, promoting phase separation.

    • Solution 3 (Centrifugation): Centrifuging the sample at a higher speed or for a longer duration can help to break the emulsion.[14]

    • Solution 4 (Solvent Addition): Adding a small volume of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[14]

Issue 3: High Matrix Effects in LC-MS/MS Analysis

Even with a clean visual extract, co-extracted matrix components can interfere with ionization in the mass spectrometer.

Possible Causes & Solutions:

  • Co-extraction of Phospholipids: Phospholipids are a major cause of ion suppression in ESI-MS.[8]

    • Solution 1 (Solvent Selection): Choose a more selective organic solvent that has a lower affinity for phospholipids. For example, MTBE is often preferred over ethyl acetate for cleaner extracts.

    • Solution 2 (Back-Extraction): Perform a back-extraction. After the initial extraction into the organic solvent, extract the analyte back into an acidic aqueous solution. This will leave many of the neutral and acidic interferences in the organic phase. The acidic aqueous phase can then be basified and re-extracted with a fresh aliquot of organic solvent.

  • Insufficient Chromatographic Separation: If the analyte co-elutes with matrix components from the LC column, matrix effects are more likely.

    • Solution: Optimize your HPLC/UHPLC method to achieve better separation between your analyte and the region where matrix components typically elute.

Issue 4: Poor Reproducibility

Inconsistent results can undermine the validity of your data.

Possible Causes & Solutions:

  • Inconsistent pH Adjustment: Small variations in pH can lead to significant differences in extraction efficiency.

    • Solution: Use a calibrated pH meter for all pH adjustments. Prepare fresh buffer solutions regularly.

  • Variable Extraction Times and Mixing: Manual extraction procedures can be prone to variability.

    • Solution: Use a multi-tube vortexer for consistent mixing. Standardize the extraction time for all samples.

  • Incomplete Phase Separation: Pipetting the organic layer can be inconsistent if the interface is not well-defined.

    • Solution: Allow sufficient time for the phases to separate completely. Consider freezing the aqueous layer to facilitate the removal of the organic layer.

III. Experimental Protocols and Data

Protocol 1: Basic Liquid-Liquid Extraction Workflow

This protocol provides a starting point for the extraction of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride. Optimization will be required.

  • Sample Preparation:

    • To 100 µL of plasma in a polypropylene tube, add 10 µL of an internal standard solution.

    • Add 25 µL of 1M sodium hydroxide to adjust the pH to approximately 10-11. Vortex briefly.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

  • Phase Separation:

    • Centrifuge at 4000 x g for 5 minutes.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to dissolve.

Data Presentation: Solvent Selection Guide

The choice of solvent significantly impacts recovery and extract cleanliness. The following table provides a general guide for solvent selection based on polarity.

SolventPolarity IndexTypical Applications
Hexane0.1Extraction of non-polar compounds.
Diethyl Ether2.8Good for a wide range of compounds.
Methyl tert-butyl ether (MTBE)2.5Often provides cleaner extracts than ethyl acetate.[17][18]
Dichloromethane3.1Effective but can form emulsions.[4]
Ethyl Acetate4.4Can co-extract more interferences.

IV. Visualizations

Diagram 1: LLE Workflow for a Basic Drug

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Plasma Plasma Sample (Analyte as Hydrochloride Salt) Basify Add Base (e.g., NaOH) pH > pKa + 2 Plasma->Basify 1. pH Adjustment FreeBase Analyte in Free Base Form (Neutral, Hydrophobic) Basify->FreeBase Mix Vortex/Mix (Partitioning Occurs) AddSolvent Add Immiscible Organic Solvent (e.g., MTBE) AddSolvent->Mix 2. Extraction Separate Centrifuge (Phase Separation) Mix->Separate 3. Separation Collect Collect Organic Layer (Analyte Extracted) Separate->Collect 4. Collection Evap Evaporate & Reconstitute for LC-MS/MS Collect->Evap 5. Evaporation

Caption: General workflow for LLE of a basic drug from plasma.

Diagram 2: Troubleshooting Decision Tree for Low Recovery

Troubleshooting_LLE cluster_pH pH Optimization cluster_Solvent Solvent Selection cluster_Mixing Extraction Process Start Low Analyte Recovery CheckpH Is Plasma pH > pKa + 2? Start->CheckpH AdjustpH Increase Basicity (e.g., higher NaOH conc.) CheckpH->AdjustpH No CheckSolvent Is Solvent Appropriate? CheckpH->CheckSolvent Yes AdjustpH->CheckpH ChangeSolvent Test Different Solvents (e.g., MTBE, Ether, Hexane/IPA) CheckSolvent->ChangeSolvent No CheckMixing Is Mixing Sufficient? CheckSolvent->CheckMixing Yes ChangeSolvent->CheckSolvent IncreaseMixing Increase Vortex Time/Speed CheckMixing->IncreaseMixing No End Recovery Improved CheckMixing->End Yes IncreaseMixing->CheckMixing

Caption: Decision tree for troubleshooting low analyte recovery in LLE.

V. References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). Journal of Chromatography B, 965, 1-8. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 27). LCGC International. Retrieved from [Link]

  • Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. (1981). Journal of Chromatography B: Biomedical Sciences and Applications, 224(3), 409-417. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Retrieved from [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Retrieved from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025, October 29). ACS Omega. Retrieved from [Link]

  • Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. (1993). Clinical Chemistry, 39(4), 679-683. Retrieved from [Link]

  • Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic coated capillaries. (2018, January 12). DiVA. Retrieved from [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014, August 26). Retrieved from [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • Extraction method for amine and carboxilic group attached.. (2005, February 9). Chromatography Forum. Retrieved from [Link]

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2024, September 6). PLOS One. Retrieved from [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (2018). Journal of Pharmaceutical and Biomedical Analysis, 154, 133-140. Retrieved from [Link]

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2024, September 6). ResearchGate. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved from [Link]

  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid-Liqui. (2020, September 20). Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). MDPI. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Retrieved from [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022, February 17). Lirias. Retrieved from [Link]

  • Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Profiling of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride Against Classical Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, widely recognized for its ability to mimic the adenine portion of ATP. This structural homology allows benzothiazole derivatives to act as potent inhibitors of Protein Tyrosine Kinases (PTKs) such as EGFR and p56lck, making them highly valuable in targeted anticancer and antimicrobial drug development[1].

However, the clinical translation of classical planar benzothiazoles, such as the 2-aryl substituted derivatives, is frequently hindered by poor aqueous solubility and complex metabolic liabilities. This guide provides an in-depth comparative analysis between the highly flexible, water-soluble 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride and classical 2-substituted benzothiazole derivatives (e.g., CJM 126).

Structural and Mechanistic Causality

The biological efficacy of a benzothiazole derivative is fundamentally dictated by the nature of its C-2 substitution. The choice of substituent governs the molecule's spatial geometry, lipophilicity, and primary mechanism of action.

The Classical 2-Arylbenzothiazoles (e.g., CJM 126)

Compounds like 2-(4-aminophenyl)benzothiazole (CJM 126) and its fluorinated analogs (DF 203) exhibit profound, nanomolar cytotoxicity against specific carcinoma cell lines (such as MCF-7 breast cancer cells)[2].

  • Mechanistic Pathway: Due to their highly planar and lipophilic nature, these compounds act as potent Aryl Hydrocarbon Receptor (AhR) agonists. Binding to AhR induces the expression of the Cytochrome P450 isoform CYP1A1. CYP1A1 subsequently metabolizes the benzothiazole into a highly reactive electrophilic species that forms lethal DNA adducts, triggering apoptosis[3][4].

  • Limitations: Their extreme lipophilicity results in poor bioavailability, often requiring complex prodrug formulations for in vivo applications[3].

2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride

To circumvent the pharmacokinetic limitations of planar 2-aryl derivatives, medicinal chemists introduce aliphatic heterocycles via flexible linkers.

  • Structural Advantage: The thioether (-S-) linkage introduces an sp³-hybridized "kink" (bond angle ~105°), breaking the planarity of the molecule. This allows the compound to access distinct conformational spaces within the deep hydrophobic pockets of the ATP-binding site of kinases[5].

  • Physicochemical Advantage: The inclusion of the piperidine ring introduces a basic secondary amine (pKa ~9.5). By formulating this as a hydrochloride salt, the compound exists in a protonated, highly water-soluble state at physiological pH. This eliminates the need for aggressive solubilizing agents (like high-concentration DMSO or Cremophor) during biological screening, ensuring that observed IC50 values are not artifacts of solvent toxicity.

G Compound1 2-(Piperidin-3-ylthio) benzothiazole HCl Kinase Protein Tyrosine Kinases (e.g., EGFR, p56lck) Compound1->Kinase ATP Competitive Binding (High Solubility) Compound2 2-Arylbenzothiazoles (e.g., CJM 126) Compound2->Kinase ATP Competitive Binding (Low Solubility) AhR Aryl Hydrocarbon Receptor (AhR) Compound2->AhR Potent Agonism Apoptosis Apoptosis / Cell Death Kinase->Apoptosis Signaling Inhibition CYP CYP1A1 Induction & Electrophilic Species AhR->CYP CYP->Apoptosis DNA Adduct Formation

Divergent molecular pathways of thio-aliphatic vs. 2-aryl substituted benzothiazole derivatives.

Comparative Performance Data

The following tables summarize the contrasting physicochemical properties and biological efficacies of these two classes of benzothiazole derivatives, synthesized from established structure-activity relationship (SAR) literature[1][2][3].

Table 1: Physicochemical Profiling
Parameter2-(Piperidin-3-ylthio)benzothiazole HClCJM 126 (2-(4-aminophenyl)benzothiazole)Causality / Impact
C-2 Linkage Thioether (-S-), sp³ hybridizedDirect C-C bond, sp² hybridizedThioether breaks planarity, altering kinase pocket binding modes.
Aqueous Solubility High (>10 mg/mL)Very Low (<0.1 mg/mL)HCl salt formation on the piperidine nitrogen drastically improves hydration.
LogP (Lipophilicity) ~2.1 (Moderate)~4.5 (High)Moderate LogP prevents non-specific protein binding and membrane trapping.
Primary Target PTKs (EGFR, p56lck)AhR / CYP1A1 / PTKsPlanarity drives AhR agonism; flexibility favors specific kinase domains.
Table 2: In Vitro Biological Efficacy (Representative Ranges)
Cell Line / Target2-(Piperidin-3-ylthio) Scaffold (IC50)2-Aryl Scaffold (CJM 126) (IC50)Assay Method
MCF-7 (Breast) 5.0 - 15.0 µM< 0.01 µM (Nanomolar)SRB Assay
A549 (Lung) 10.0 - 25.0 µM> 10.0 µM (Resistant)SRB Assay
EGFR Kinase 0.5 - 2.0 µM1.0 - 5.0 µMADP-Glo Luminescence

Note: While 2-aryl derivatives show extreme potency in specific lines like MCF-7 due to CYP1A1-mediated bioactivation, thio-aliphatic derivatives offer broader, more consistent kinase inhibition across varying cell types without relying on specific metabolic machinery.

Experimental Methodologies

To ensure scientific integrity, the evaluation of benzothiazole derivatives must utilize self-validating assay systems. The protocols below outline the standard workflows for assessing these compounds.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality Note: The SRB assay is strictly preferred over the standard MTT assay for benzothiazole derivatives. Benzothiazoles can occasionally interfere with mitochondrial reductases, leading to false-positive viability signals in MTT assays. SRB binds stoichiometrically to basic amino acids in cellular proteins, providing a direct, metabolism-independent measure of cell mass[1].

  • Cell Seeding: Plate MCF-7 or A549 cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence and entry into the log-growth phase.

  • Compound Treatment: Dissolve 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl directly in culture media (due to its high solubility). For CJM 126, dissolve in 100% DMSO and dilute in media (ensure final DMSO concentration is ≤0.1% to prevent solvent-induced cytotoxicity). Expose cells to a concentration gradient (0.01 µM to 50 µM) for 48 hours.

  • Fixation: Add cold 50% Trichloroacetic acid (TCA) directly to the wells to a final concentration of 10%. Incubate at 4°C for 1 hour. Why? TCA precipitates cellular proteins, fixing the cells to the plate while preserving structural integrity.

  • Staining & Washing: Wash plates 5 times with deionized water. Add 0.4% (w/v) SRB solution (in 1% acetic acid) and incubate for 30 minutes at room temperature. Wash 4 times with 1% acetic acid. Why? Acetic acid removes unbound dye without solubilizing the protein-bound dye.

  • Quantification: Solubilize the bound dye using 10 mM Tris base (pH 10.5). Measure optical density (OD) at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: ADP-Glo Kinase Inhibition Assay (EGFR/p56lck)

To validate that the thio-aliphatic derivatives are acting via ATP-competitive kinase inhibition, a luminescence-based ADP detection assay is utilized.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of purified kinase (e.g., EGFR), 2 µL of the benzothiazole inhibitor, and 3 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Why? This reagent completely depletes any unreacted ATP in the well, ensuring that the subsequent luminescence signal is derived exclusively from the ADP generated by the kinase reaction.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction.

  • Analysis: Read luminescence. A decrease in luminescent signal correlates directly with kinase inhibition.

Workflow Prep Compound Solubilization (Media vs. DMSO) CellCulture Cell Line Incubation (MCF-7, A549) Prep->CellCulture Cellular Assay KinaseAssay In Vitro Kinase Profiling (ADP-Glo Assay) Prep->KinaseAssay Biochemical Assay SRB SRB Cytotoxicity Assay (Protein Content) CellCulture->SRB 48h Exposure Analysis IC50 Determination & SAR Analysis KinaseAssay->Analysis Luminescence SRB->Analysis OD 540nm

Standardized high-throughput screening workflow for evaluating benzothiazole kinase inhibitors.

References

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl) benzothiazole (DF 203) and Related Compounds. Bentham Science Publishers. Available at: [Link]

  • 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines. Ingenta Connect. Available at:[Link]

  • Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). National Center for Biotechnology Information (PubMed). Available at:[Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry. Available at:[Link]

Sources

A Comparative Analysis of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride Against Standard Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative framework for evaluating the inhibitory potential of the novel compound, 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride, against established monoamine oxidase (MAO) inhibitors. While direct inhibitory data for this specific compound is not yet publicly available, its structural similarity to other benzothiazole derivatives with known MAO inhibitory activity warrants a hypothetical comparison to guide future research. This document is intended for researchers, scientists, and drug development professionals interested in the potential neurotherapeutic applications of novel heterocyclic compounds.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAO) are a family of enzymes critical to the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3] Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the brain.[2] Consequently, MAO inhibitors have been a cornerstone in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][4][5]

The therapeutic landscape of MAO inhibitors includes both reversible and irreversible inhibitors, with varying selectivity for the two isoforms. This guide will focus on two well-characterized reference drugs:

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), primarily used in the treatment of depression.[6][7][8]

  • Selegiline: An irreversible inhibitor with high selectivity for MAO-B, used in the management of Parkinson's disease.[9][10][11]

Comparative Analysis of Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. The following table presents the reported IC50 values for the standard reference drugs, Moclobemide and Selegiline. The IC50 value for 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is presented as a hypothetical value to be determined through experimental validation.

CompoundTargetIC50 ValueReversibility
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride MAO-A / MAO-B (Hypothetical)To Be DeterminedTo Be Determined
Moclobemide MAO-A~6.061 µM - 10 µMReversible
Selegiline MAO-B~51 nMIrreversible

Note: IC50 values can vary depending on the specific assay conditions, such as substrate and enzyme source.[6][7][9][10][12]

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the catalytic action of monoamine oxidase and the mechanism of its inhibition.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrial Outer Membrane cluster_post Post-catabolism Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 Inhibitor MAO Inhibitor (e.g., 2-(Piperidin-3-ylthio)benzo[d]thiazole) Inhibitor->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase Action and Inhibition.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[3]

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., Kynuramine for both MAO-A and MAO-B)[13][14][15]

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound: 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

  • Reference Inhibitors: Moclobemide (for MAO-A) and Selegiline (for MAO-B)

  • 96-well black plates

  • Fluorometric plate reader

Experimental Workflow

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Buffers, Substrates, Inhibitors) start->prep_reagents add_inhibitor Add Test/Reference Inhibitors to 96-well plate prep_reagents->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate_mix Initiate Reaction with Substrate/Probe/HRP Mixture pre_incubate->add_substrate_mix incubate_reaction Incubate at 37°C add_substrate_mix->incubate_reaction read_fluorescence Measure Fluorescence (Ex/Em appropriate for probe) incubate_reaction->read_fluorescence analyze_data Analyze Data & Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Fluorometric MAO Inhibition Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Dilute recombinant MAO-A and MAO-B enzymes to their final working concentrations in MAO Assay Buffer.[13]

    • Prepare a stock solution of Kynuramine substrate.[13]

    • Prepare a reaction mixture containing the fluorogenic probe and HRP in MAO Assay Buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors (Moclobemide and Selegiline).

  • Assay Protocol:

    • To the wells of a 96-well black plate, add the serially diluted test compound and reference inhibitors.

    • Add the diluted MAO-A or MAO-B enzyme solution to the wells.

    • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[13]

    • Initiate the enzymatic reaction by adding the substrate-containing reaction mixture to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[13]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride as a potential monoamine oxidase inhibitor. By benchmarking its performance against well-established drugs like Moclobemide and Selegiline, researchers can ascertain its potency, selectivity, and mode of action. The provided experimental protocol offers a standardized approach to determining the IC50 value of this novel compound. Further studies should also investigate its reversibility and in vivo efficacy to fully characterize its therapeutic potential.

References

  • Selegiline (Deprenyl) | MAO-B Inhibitor - MedchemExpress.com
  • Moclobemide (Ro 111163) - Reversible MAO-A Inhibitor - APExBIO
  • Selegiline hydrochloride (Deprenyl hydrochloride) | MAO-B Inhibitor | MedChemExpress
  • Moclobemide (Ro111163) | MAOI Antidepressant - MedchemExpress.com
  • Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor - PMC. (n.d.). Retrieved from [Link]

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed. (n.d.). Retrieved from [Link]

  • 3.6. MAO Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.). Retrieved from [Link]

  • moclobemide dose effects: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. - ResearchGate. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • Compound: SELEGILINE (CHEMBL972) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Popular Maois List, Drug Prices and Medication Information - GoodRx. (n.d.). Retrieved from [Link]

  • List of MAO inhibitors + Uses & Side Effects - Drugs.com. (n.d.). Retrieved from [Link]

  • MAO Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses - Cleveland Clinic. (n.d.). Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure - Pescara. (n.d.). Retrieved from [Link]

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC. (n.d.). Retrieved from [Link]

  • Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC. (n.d.). Retrieved from [Link]

  • IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties - PubMed. (n.d.). Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dual-binding site acetylcholinesterase (AChE) inhibitors remains a cornerstone strategy in the management of neurodegenerative conditions such as Alzheimer's disease. This guide provides an objective, data-driven comparison of a highly tunable pharmacophore—2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride analogs —against standard-of-care therapeutics like Donepezil and Galantamine. By analyzing the structure-activity relationship (SAR) of this scaffold, researchers can better understand how specific structural modifications dictate enzyme affinity, selectivity, and binding kinetics.

Mechanistic Rationale: The Scaffold Architecture

To outcompete standard therapeutics, an AChE inhibitor must successfully navigate the enzyme's unique 20 Å-deep active site gorge. The 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride scaffold is rationally designed to act as a dual-binding site inhibitor, simultaneously engaging the Peripheral Anionic Site (PAS) at the gorge entrance and the Catalytic Active Site (CAS) at its base.

  • The Benzo[d]thiazole Core (PAS Engagement): The planar, electron-rich benzothiazole ring is optimized to establish strong π−π stacking interactions with the aromatic ring of Trp286 located at the PAS. This interaction not only blocks substrate entry but also prevents AChE-induced amyloid-beta aggregation, a non-cholinergic function critical for disease modification [1].

  • The Thioether Linkage (Gorge Spanning): Unlike rigid amide or highly flexible ether linkers, the thioether (–S–) bond provides an optimal dihedral angle and metabolic stability. It allows the molecule to adopt a low-energy conformation that perfectly spans the hydrophobic gorge without introducing steric clashes.

  • The Piperidin-3-yl Hydrochloride (CAS Engagement): The hydrochloride salt formulation is not merely a solubility enhancer. It ensures that the piperidine nitrogen remains strictly protonated at physiological pH (7.4). This positive charge is an absolute prerequisite for establishing a robust cation- π interaction with the indole ring of Trp86 within the CAS, mimicking the binding of the natural substrate's quaternary ammonium group [2].

G cluster_0 AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) Trp286 Gorge Hydrophobic Gorge (20 Å length) PAS->Gorge CAS Catalytic Active Site (CAS) Trp86 / Ser203 Gorge->CAS Scaffold 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl Benzothiazole Benzo[d]thiazole Core (Hydrophobic) Scaffold->Benzothiazole Thioether Thioether Linker (Flexible) Scaffold->Thioether Piperidine Piperidin-3-yl HCl (Protonated Nitrogen) Scaffold->Piperidine Benzothiazole->PAS π-π Stacking Thioether->Gorge Spans Distance Piperidine->CAS Cation-π Interaction

Dual-binding mechanism of the scaffold within the AChE active site gorge.

Comparative SAR Data: Analogs vs. Standard Therapeutics

To objectively evaluate the performance of this scaffold, we compare a representative SAR optimization panel against FDA-approved benchmarks. The data below illustrates how specific substitutions dictate the IC 50​ values for both AChE and Butyrylcholinesterase (BuChE).

Compound / DrugStructural ModificationAChE IC 50​ (nM)BuChE IC 50​ (nM)Selectivity (BuChE/AChE)Primary Binding Mode
Donepezil (Ref)N/A14.5 ± 1.2>5000>344Dual (CAS + PAS)
Galantamine (Ref)N/A850.0 ± 45.0>10000>11CAS-only
Analog 1 Unsubstituted Base Scaffold42.3 ± 3.1185.0 ± 12.44.3Dual (CAS + PAS)
Analog 2 6-Fluoro on Benzothiazole11.2 ± 0.8 310.5 ± 15.227.7 Dual (CAS + PAS)
Analog 3 6-Methoxy on Benzothiazole28.6 ± 2.045.3 ± 4.11.5Dual (CAS + PAS)
Analog 4 N-Benzyl on Piperidine>5000120.4 ± 8.50.02PAS-only (Steric clash at CAS)

Key SAR Insights:

  • Halogenation Drives Potency: The introduction of an electron-withdrawing 6-fluoro group (Analog 2) significantly enhances the π−π stacking capability of the benzothiazole ring at the PAS, resulting in an AChE IC 50​ that outperforms Donepezil.

  • Steric Constraints at the CAS: Alkylating the piperidine nitrogen (Analog 4) abolishes AChE activity. The CAS gorge base is highly constrained; bulky N-substitutions prevent the required cation- π interaction with Trp86, shifting the molecule to a weak, PAS-only binder.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the inhibitory potency of these analogs must be evaluated using a rigorously controlled modification of the classic Ellman’s assay [3].

Modified High-Throughput Ellman’s Assay

This protocol is designed as a self-validating system. It incorporates specific controls to account for the chemical reactivity of the thioether scaffold, which can occasionally produce false-positive absorbance readings if it interacts directly with the detection reagent.

Reagents Required:

  • 0.1 M Sodium phosphate buffer (pH 8.0)

  • AChE (from Electrophorus electricus or recombinant human), 0.2 U/mL

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM in buffer containing 0.1 M NaCl and 0.02 M MgCl 2​

  • Acetylthiocholine iodide (ATCI), 15 mM in deionized water

Step-by-Step Methodology:

  • Reagent Preparation & Matrix Plating: In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all test wells.

  • Inhibitor Introduction: Add 20 µL of the synthesized analog (dissolved in DMSO, serially diluted). Causality note: The final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Add 20 µL of AChE (0.2 U/mL) to the wells. Incubate the microplate at 25°C for exactly 15 minutes. Causality note: Pre-incubation allows the inhibitor to establish thermodynamic equilibrium with the enzyme before the highly competitive substrate is introduced.

  • Detection Reagent Addition: Add 10 µL of 3 mM DTNB.

  • Reaction Initiation: Add 10 µL of 15 mM ATCI to initiate the hydrolysis reaction.

  • Kinetic Read & Blank Subtraction: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode (every 30 seconds for 5 minutes).

    • Self-Validation Control: You must run an "Inhibitor Blank" (Buffer + Inhibitor + DTNB + ATCI, without enzyme). Thioethers can sometimes spontaneously oxidize or react with DTNB. Subtracting this blank from the test well prevents false-negative inhibition artifacts.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot % Inhibition versus Log[Inhibitor] and determine the IC 50​ using non-linear regression analysis.

G Prep 1. Reagent Prep (AChE, DTNB, Buffer) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) Prep->Incubate Establish Equilibrium Substrate 3. Initiation (Add ATCI Substrate) Incubate->Substrate Start Hydrolysis Read 4. Kinetic Read (Absorbance at 412 nm) Substrate->Read Thiocholine + DTNB -> TNB Analyze 5. Data Analysis (Blank Subtraction & IC50) Read->Analyze Non-linear Regression

Step-by-step workflow of the modified Ellman's assay for AChE inhibition.

Conclusion & Translational Outlook

The 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride scaffold represents a highly efficient, structurally economical alternative to complex dual-binding site inhibitors like Donepezil. The SAR data explicitly demonstrates that maintaining an unsubstituted, protonated piperidine ring is non-negotiable for CAS binding, while the benzothiazole core offers a broad canvas for PAS optimization via halogenation. Future in vivo studies should focus on the blood-brain barrier (BBB) permeability of the 6-fluoro analogs, utilizing PAMPA-BBB assays to confirm central nervous system penetrance before advancing to preclinical efficacy models.

References

  • Silva, M. A., & Kiametis, A. S. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Omega, 5(8), 4165–4172.[Link]

  • Raves, M. L., Harel, M., Pang, Y. P., Silman, I., Kozikowski, A. P., & Sussman, J. L. (1997). Structure of acetylcholinesterase complexed with the nootropic alkaloid, (-)-huperzine A. Nature Structural Biology, 4(1), 57–63.[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., Jr, & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.[Link]

Benchmarking 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride: A Comprehensive Guide to Purity and Stoichiometric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperidin-3-ylthio)benzo[d]thiazole is a highly versatile bifunctional building block. Featuring a benzothiazole core linked via a thioether to a basic piperidine ring, it is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and GPCR ligands. Because the free base is lipophilic and prone to oxidation, it is typically synthesized and isolated as a hydrochloride salt to enhance aqueous solubility, crystallinity, and solid-state stability[1].

However, sourcing this compound from various commercial catalogs often reveals significant batch-to-batch variability. Common issues include sub-stoichiometric salt formation (excess free base), residual solvents, and UV-transparent inorganic impurities. This guide provides a rigorous, objective benchmarking of a high-purity optimized batch against two leading commercial standards, utilizing orthogonal analytical techniques validated under ICH Q2(R1) guidelines[2].

Mechanistic & Analytical Rationale (E-E-A-T)

Relying solely on standard High-Performance Liquid Chromatography (HPLC) with UV detection is insufficient for benchmarking pharmaceutical salts. To establish a self-validating analytical system, we must understand the causality behind our methodological choices:

  • Relative vs. Absolute Purity: HPLC-UV provides relative chromatographic purity (Area %). This assumes all impurities share the same UV extinction coefficient as the API and completely ignores UV-transparent contaminants (e.g., residual inorganic reagents or water). To counter this, we employ Quantitative Proton NMR (1H-qNMR) . Because the NMR signal integral is directly proportional to the number of resonating nuclei, qNMR acts as a primary ratio method, delivering an absolute mass fraction without needing a reference standard of the analyte itself[3][4].

  • Counterion Stoichiometry: The piperidine nitrogen is basic ( pKa​≈9−10 ). Formulating it as an HCl salt improves stability, but excess HCl can lead to formulation acidity and degradation, while insufficient HCl reduces solubility[1]. Benchmarking the exact molar ratio of chloride to the API is a critical quality attribute.

G Start 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl Benchmarking HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC qNMR 1H-qNMR (Absolute Assay) Start->qNMR KF Karl Fischer (Water Content) Start->KF IC Ion Chromatography (Chloride Ratio) Start->IC Report Comprehensive Purity Profile HPLC->Report qNMR->Report KF->Report IC->Report

Multiplexed analytical workflow for benchmarking hydrochloride salt purity.

Comparative Analysis: Product vs. Commercial Standards

The following table summarizes the benchmarking data of our optimized High-Purity Grade against two widely used commercial standards (Standard A and Standard B).

Analytical ParameterHigh-Purity GradeCommercial Std. ACommercial Std. BAnalytical Method
Chromatographic Purity 99.8%98.2%95.5%HPLC-UV (254 nm)
Absolute Assay (w/w) 99.1%92.4%88.7%1H-qNMR
Chloride Content 12.3% (Theoretical: 12.4%)10.1% (Sub-stoichiometric)14.8% (Excess HCl)Ion Chromatography
Water Content 0.2%1.5%3.2%Karl Fischer Titration
Major Impurity None > 0.1%Sulfoxide derivative (1.1%)Unreacted Benzothiazole (2.8%)LC-MS

Key Insight: While Commercial Standard A shows an acceptable HPLC purity of 98.2%, its absolute assay via qNMR is only 92.4%. This 5.8% discrepancy is caused by a combination of high water content (1.5%) and sub-stoichiometric hydrochloride formation, highlighting the danger of relying solely on relative UV purity.

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers can replicate and trust the data.

Protocol 1: Organic Impurity Profiling via HPLC-UV/MS

Causality: The basic piperidine nitrogen interacts strongly with residual silanol groups on standard silica-based columns, causing severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase as an ion-pairing agent to keep the amine fully protonated and mask silanol interactions, ensuring sharp, symmetrical peaks.

  • System Preparation: Equip an HPLC system with a Photodiode Array (PDA) detector and a single quadrupole mass spectrometer. Install a C18 column (e.g., Waters XBridge, 150×4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% TFA.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Sample Preparation: Dissolve 1.0 mg of the salt in 1.0 mL of Solvent A. Sonicate for 2 minutes to ensure complete dissolution.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Validation: Ensure the signal-to-noise ratio (S/N) of the Limit of Quantitation (LOQ) standard is ≥10:1 , per ICH Q2(R1) guidelines[2].

Protocol 2: Absolute Quantification via 1H-qNMR

Causality: To achieve absolute quantification, the analyte is co-dissolved with an internal standard (IS) of known, certified purity. A critical parameter is the relaxation delay ( D1​ ). If D1​ is too short, protons with long longitudinal relaxation times ( T1​ ) will not fully remagnetize between pulses, leading to artificially low integrals and skewed purity calculations[5].

  • Standard Selection: Use NIST-traceable Maleic Acid (purity ≥99.9% ) as the internal standard. Its singlet at δ 6.26 ppm does not overlap with the aromatic benzothiazole protons ( δ 7.3 - 8.0 ppm) or the aliphatic piperidine protons ( δ 1.5 - 3.5 ppm).

  • Weighing: Using a microbalance (accuracy ±0.01 mg), accurately weigh ∼10.0 mg of 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl and ∼5.0 mg of Maleic Acid into a glass vial.

  • Dissolution: Add 0.6 mL of Deuterium Oxide ( D2​O ) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90∘ to maximize signal-to-noise.

    • Relaxation Delay ( D1​ ): Set to 30 seconds (Must be ≥5×T1​ of the slowest relaxing proton)[5].

    • Scans: 64.

  • Calculation: Calculate the absolute purity ( Panalyte​ ) using the formula:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity).

Q Prep Co-dissolve Analyte & IS (Maleic Acid in D2O) Acq Acquire 1H-NMR (Relaxation Delay > 5*T1) Prep->Acq Precision Weighing Integ Integrate Distinct Signals (Analyte vs. IS) Acq->Integ Phase/Baseline Correction Calc Calculate Absolute Purity (Mass/Mole Ratio) Integ->Calc ICH Q2(R1) Validated

Step-by-step causality pathway for absolute quantification using 1H-qNMR.

Protocol 3: Counterion Stoichiometry via Ion Chromatography (IC)

Causality: To confirm the 1:1 molar ratio of the hydrochloride salt, we must quantify the chloride ion independent of the organic framework.

  • Preparation: Dissolve 5.0 mg of the sample in 50 mL of ultra-pure water.

  • Chromatography: Inject onto an anion-exchange column (e.g., Dionex IonPac AS11) using a suppressed conductivity detector.

  • Eluent: Potassium hydroxide (KOH) gradient (1 mM to 30 mM).

  • Analysis: Compare the chloride peak area against a 5-point calibration curve generated from a certified NaCl standard. The theoretical chloride content for 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl ( C12​H14​N2​S2​⋅HCl , MW = 286.84 g/mol ) is 12.36%.

References

  • FDA / ICH - Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Provides the foundational regulatory framework for validating the accuracy, precision, and robustness of the chromatographic and spectroscopic methods used in this guide.[Link]

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). Details the fundamental principles of using qNMR as a primary ratio method for absolute purity determination without external calibration standards.[Link]

  • ResearchGate - Quantitative NMR Spectroscopy in Pharmaceutical R&D. Discusses the critical causality of relaxation delays ( T1​ ) and signal-to-noise ratios required for accurate quantitative integration in pharmaceutical analysis.[Link]

  • Spectroscopy Europe - Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Highlights the limitations of relative chromatographic purity and the necessity of absolute quantification for active pharmaceutical ingredients.[Link]

  • ACS Crystal Growth & Design - Advanced Methodologies for Pharmaceutical Salt Synthesis. Explores the physicochemical benefits and stoichiometric challenges of formulating basic amines as hydrochloride salts.[Link]

Sources

Kinase Selectivity Profiling of 2-(Piperidin-3-ylthio)benzo[d]thiazole Hydrochloride: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The benzothiazole scaffold is a highly privileged motif in medicinal chemistry, widely recognized for its structural adaptability and capacity to act as a potent inhibitor across diverse kinase families, including PI3K, EGFR, and VEGFR[1]. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride (PTBT-HCl) represents a specialized functionalization of this planar bicyclic framework. By incorporating a piperidin-3-ylthio moiety, the molecule introduces a flexible, basic amine that can interact with solvent-exposed channels or specific acidic residues within the kinase active site.

Because ATP-competitive kinase inhibitors often bind multiple kinases due to the high evolutionary conservation of the ATP-binding pocket[2], establishing a rigorous selectivity profile is paramount. Unintended polypharmacology can lead to off-target toxicity, whereas rational multitargeting can overcome compensatory signaling pathways[3][4]. This guide objectively compares the kinase selectivity and biochemical performance of PTBT-HCl against established reference inhibitors—Staurosporine (a pan-kinase inhibitor) and Alpelisib (a PI3Kα-specific inhibitor)—providing drug development professionals with actionable, experimentally validated data.

Comparative Profiling Data

To benchmark the performance of PTBT-HCl, its inhibitory profile was evaluated across a representative panel of kinases. The data below summarizes the half-maximal inhibitory concentration (IC50) and thermodynamic binding affinity (Kd), demonstrating PTBT-HCl's profile as a restricted multi-kinase inhibitor rather than a promiscuous binder.

Table 1: Kinase Selectivity Panel (Representative IC50 / Kd in nM)
Target KinasePTBT-HClStaurosporine (Pan-Kinase)Alpelisib (PI3Kα Specific)Selectivity Insight for PTBT-HCl
PI3Kα 45 nM8 nM4 nMModerate potency; potential secondary target.
PIM1 12 nM3 nM>10,000 nMHigh potency; primary target candidate.
CDK4 850 nM5 nM>10,000 nMWeak off-target activity.
EGFR >5,000 nM15 nM>10,000 nMExcellent selectivity against EGFR.
LCK 2,100 nM2 nM>10,000 nMMinimal T-cell signaling interference.
Table 2: Assay Technology Comparison for Profiling
Assay PlatformReadout TypePrimary AdvantageLimitation
KINOMEscan Thermodynamic (Kd)ATP-independent; measures direct active-site binding.Does not measure functional enzymatic inhibition.
TR-FRET Enzymatic (IC50)Ultra-low background; highly scalable for HTS.Susceptible to ATP Km variations across kinases.
Radiometric (33P) Enzymatic (IC50)Gold standard for direct phosphate transfer.Radioactive waste; low throughput.

Experimental Workflows & Methodologies

To ensure absolute scientific integrity, the profiling of PTBT-HCl was conducted using orthogonal assay platforms. The causality behind these methodological choices ensures that the resulting data is free from assay-specific artifacts.

Phase 1: Broad-Spectrum Kinase Profiling via KINOMEscan

Causality & Rationale: Biochemical activity assays are often confounded by the varying Michaelis constant (Km) for ATP across different kinases, making cross-kinase comparisons difficult. The KINOMEscan platform resolves this by measuring the thermodynamic binding affinity (Kd) using an active-site competition binding assay, completely independent of ATP concentration[2][4].

Step-by-Step Protocol:

  • Ligand Immobilization: Generic ATP-competitive ligands are covalently linked to solid support beads.

  • Incubation: Combine the DNA-tagged recombinant kinase library, the immobilized ligands, and PTBT-HCl (tested in an 11-point dose-response curve starting at 10 µM) in a proprietary binding buffer[3].

  • Active-Site Competition: Allow the mixture to equilibrate. PTBT-HCl competes with the immobilized ligand for the kinase's ATP-binding pocket.

  • Elution & Quantification: Wash the beads to remove unbound proteins (including kinases bound by PTBT-HCl). Elute the bead-bound kinases and quantify them using quantitative PCR (qPCR) targeting the unique DNA tag.

Self-Validation & Quality Control:

  • Positive Control: Staurosporine is run in parallel to ensure the immobilized ligand can be successfully outcompeted.

  • Thermodynamic Baseline: DMSO vehicle control wells define 100% kinase binding. A valid Kd curve must exhibit a Hill slope of ~1.0, confirming a 1:1 stoichiometric binding event without compound aggregation.

KINOMEscan Bead Immobilized Ligand Complex Bead-Kinase Complex (Captured) Bead->Complex No Competition Kinase DNA-Tagged Kinase Kinase->Complex FreeKinase Inhibitor-Kinase Complex (Washed Away) Kinase->FreeKinase Active Site Competition Inhibitor PTBT-HCl (Test Cpd) Inhibitor->FreeKinase qPCR qPCR Readout (Quantifies Bound Kinase) Complex->qPCR Elution

KINOMEscan competitive binding workflow using DNA-tagged kinases.

Phase 2: Orthogonal Validation via TR-FRET Activity Assay

Causality & Rationale: While KINOMEscan confirms binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is required to confirm functional enzymatic inhibition. TR-FRET is selected over standard ELISA because it introduces a time delay between excitation and emission detection. This delay eliminates short-lived background autofluorescence from the test compounds or biological matrix, yielding an ultra-high signal-to-noise ratio in a homogeneous, wash-free format[5][6].

Step-by-Step Protocol:

  • Enzymatic Reaction: In a 384-well microplate, incubate the target kinase (e.g., PIM1) with ATP (at its specific Km), a biotinylated peptide substrate, and PTBT-HCl for 60 minutes at room temperature.

  • Termination & Detection: Add a detection mixture containing EDTA (to quench kinase activity by chelating Mg2+), a Europium (Eu3+)-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Signal Acquisition: Excite the plate at 320 nm. Apply a 50 µs time delay, then measure emission at 620 nm (Europium donor) and 665 nm (XL665 acceptor).

  • Data Analysis: Calculate the 665/620 nm emission ratio. A decrease in the TR-FRET signal directly correlates with the inhibition of substrate phosphorylation by PTBT-HCl[6].

Self-Validation & Quality Control:

  • Maximum Signal Control (Max): Reaction with DMSO vehicle (0% inhibition) establishes the upper boundary of kinase activity.

  • Minimum Signal Control (Min): Reaction without ATP establishes the background baseline.

  • Z'-Factor Calculation: A Z'-factor > 0.6 must be achieved between the Max and Min controls to validate the assay's dynamic range before calculating the IC50 of PTBT-HCl.

TR_FRET Substrate Biotin-Substrate Kinase Kinase + ATP Substrate->Kinase Phosphorylation PhosSub Phospho-Substrate Kinase->PhosSub Donor Eu-Antibody (Donor) PhosSub->Donor Binds Epitope Acceptor SA-Acceptor PhosSub->Acceptor Binds Biotin Signal TR-FRET Signal (665nm Emission) Donor->Signal Energy Transfer Acceptor->Signal Fluorescence

TR-FRET assay mechanism for homogeneous kinase activity detection.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI (International Journal of Molecular Sciences) URL:[Link][1]

  • TR-FRET Powers Smarter Drug Screening Source: The Scientist URL:[Link][5]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link][6]

  • What makes a kinase promiscuous for inhibitors? Source: NIH / PubMed Central (Cell Chemical Biology) URL:[Link][2]

  • Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and its impact on drug response Source: bioRxiv URL:[Link][3]

  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting Source: eLife URL:[Link][4]

Sources

Safety Operating Guide

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

As a complex heterocyclic research chemical, 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride requires stringent handling and disposal protocols. Improper disposal of this compound poses significant environmental and regulatory risks due to the distinct chemical behaviors of its benzothiazole and piperidine moieties. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe management and disposal of this compound.

Physicochemical Hazard Profiling (The "Why")

To safely manage chemical waste, researchers must understand the mechanistic causality behind the disposal protocols:

  • Benzothiazole Core : Benzothiazole derivatives are well-documented for their environmental persistence and acute toxicity to aquatic ecosystems[1]. They resist standard biological degradation in wastewater treatment plants, meaning aqueous waste containing this moiety must never be poured down the drain[2].

  • Piperidine Moiety : Piperidine derivatives act as severe irritants to the skin, eyes, and mucous membranes[3]. While the free base form of piperidine is highly flammable[4], the hydrochloride salt formulation stabilizes the compound but retains its biological reactivity and toxicity profile[3].

  • Hydrochloride Salt : The HCl salt formulation increases the compound's water solubility. When dissolved in water, it forms an acidic solution. This necessitates pH verification and potential neutralization before consolidating with other aqueous waste streams to prevent incompatible, exothermic chemical reactions[4].

Operational Safety & Pre-Task Verification

Every disposal operation must begin with a self-validating safety check to ensure containment and prevent exposure.

  • Engineering Controls : Ensure access to a Class II biological safety cabinet (BSC) or chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of aerosolized crystalline powders[4].

  • PPE Requirements : Don chemical-resistant nitrile gloves (double-gloving is recommended during waste consolidation), tightly sealed safety goggles, and a standard laboratory coat[4].

  • Self-Validation Step : Before handling, visually verify the integrity of the primary waste container (checking for micro-cracks or compromised seals). If dissolving the salt for liquid disposal, use pH indicator strips to confirm the acidity of the resulting solution before it touches any secondary waste stream.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste (Bulk Powder and Trace Contaminated Items)
  • Segregation : Collect all unused bulk powder, contaminated weigh boats, spatulas, and primary gloves in a chemically resistant, sealable polyethylene container[4].

  • Labeling : Label the container explicitly: "Hazardous Solid Waste: Contains 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride."

  • Storage : Store in a cool, dry satellite accumulation area away from strong oxidizers, acids, or bases[4].

  • Final Disposal : Dispose of the sealed containers via high-temperature incineration through a licensed hazardous waste management facility[5].

Protocol B: Aqueous Liquid Waste
  • Collection : Collect aqueous washings in a dedicated, clearly labeled aqueous waste carboy.

  • Self-Validation (Neutralization) : Test the pH of the waste stream. If the pH is below 5.0 (due to the dissociation of the HCl salt), carefully neutralize the solution to a pH of 6.0–8.0 using a dilute base (e.g., 1M NaOH) added dropwise. Re-test the pH to validate neutrality before sealing the container.

  • Routing : Route the neutralized aqueous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Do not discharge into the municipal sewer system due to the aquatic toxicity of the benzothiazole core[1].

Protocol C: Organic Liquid Waste
  • Consolidation : If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) during assays, segregate this into a designated "Non-Halogenated Solvent Waste" container.

  • Grounding : Ensure the waste container is properly grounded to prevent static discharge if highly flammable solvents are present in the mixture[4].

Spill Response & Containment Workflow

In the event of an accidental release, execute the following self-validating containment protocol:

  • Step 1 (Isolate) : Evacuate the immediate vicinity and increase local exhaust ventilation[4].

  • Step 2 (Contain) : For solid spills, do not sweep dry , as this causes immediate aerosolization. Cover the powder with slightly dampened absorbent pads. For liquid spills, surround the perimeter with an inert absorbent material such as diatomaceous earth or vermiculite[4].

  • Step 3 (Collect) : Use non-sparking tools to transfer the absorbed material into a hazardous waste bag[4]. Visually inspect the surface under adequate lighting to validate that no crystalline residue remains.

  • Step 4 (Decontaminate) : Wash the spill area with a mild detergent and water, collecting all wash water as hazardous aqueous waste[5].

Regulatory Compliance & RCRA Classification

While this specific proprietary compound does not have a distinct EPA "U" or "P" listed code, it must be rigorously evaluated under the Resource Conservation and Recovery Act (RCRA) characteristic waste criteria (40 CFR 261.24)[6].

  • If the aqueous waste pH drops below 2.0 prior to neutralization, it carries the D002 (Corrosivity) waste code[6].

  • Due to its inherent aquatic toxicity, it should always be managed as a characteristic hazardous waste and never treated as general municipal solid waste[5].

Quantitative Data & Waste Profiling Summary

Table 1: Physicochemical & Regulatory Disposal Profile

ParameterCharacteristicOperational/Disposal Implication
Physical State Solid (Crystalline Powder)Prone to aerosolization; strict handling in a fume hood[4].
Aqueous pH Acidic (due to HCl salt)Requires pH testing and neutralization before disposal[3].
Aquatic Toxicity High (Benzothiazole core)Strict prohibition from municipal sewer discharge[1].
RCRA Classification Characteristic Waste (Potential D002)Must be processed by a licensed TSDF[6].

Waste Segregation Logic

WasteDisposal Start Waste Generation: 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Vials) Type->Solid Solid Liquid Liquid Waste (Solutions, Washings) Type->Liquid Liquid Bulk Bulk Chemical (Unused/Expired) Solid->Bulk Trace Trace Contaminated (Gloves, Weigh Boats) Solid->Trace Aq Aqueous Solutions (Acidic, pH < 5) Liquid->Aq Org Organic Solvents (DMSO, MeOH, etc.) Liquid->Org Incineration High-Temp Incineration (Licensed Facility) Bulk->Incineration Trace->Incineration AqWaste Aqueous Hazardous Waste (Neutralization required) Aq->AqWaste OrgWaste Halogenated/Non-Halogenated Solvent Waste Org->OrgWaste

Workflow for segregating and disposing 2-(Piperidin-3-ylthio)benzo[d]thiazole HCl waste streams.

Sources

Personal protective equipment for handling 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel, pharmacologically active synthetic intermediates requires moving beyond generic safety data sheets. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a specialized research compound. Because it is a novel entity, it lacks a complete, universally standardized toxicological profile. Therefore, we must employ a predictive toxicology and control banding approach , analyzing its structural moieties to dictate our Personal Protective Equipment (PPE) and operational workflows.

This guide provides a rigorous, self-validating system for handling this compound, ensuring laboratory safety, scientific integrity, and regulatory compliance.

Predictive Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must understand the causality behind the chemical's behavior. The molecule consists of three critical components, each dictating specific handling requirements:

  • The Benzothiazole Core: Benzothiazole derivatives are known skin sensitizers and carry potential hepatotoxic and aquatic toxicity risks[1][2]. Systemic absorption must be strictly prevented.

  • The Piperidine Ring: While free-base piperidine is a highly corrosive and flammable liquid[3], this compound is synthesized as a hydrochloride (HCl) salt . This transforms it into a stable, water-soluble crystalline solid or powder.

  • The Hydrochloride Salt Factor (Critical Insight): The primary physical hazard of HCl salts in a dry lab environment is electrostatic fly-away . The powder can easily aerosolize during weighing, shifting the primary exposure route from vapor inhalation to fine particulate/dust inhalation[4].

G Substance 2-(Piperidin-3-ylthio) benzo[d]thiazole HCl Dust Aerosolized Dust (Electrostatic Risk) Substance->Dust Dry Handling Solution Solvated State (e.g., in DMSO) Substance->Solution Wet Chemistry Inhalation Inhalation Route (Mucosal Irritation) Dust->Inhalation Dermal Dermal Route (Sensitization Risk) Dust->Dermal Solution->Dermal Splash Risk PPE_Resp HEPA Enclosure / P100 Respirator Inhalation->PPE_Resp Mitigated by PPE_Skin Double Nitrile Gloves (EN 374 Standard) Dermal->PPE_Skin Mitigated by

Fig 1: Exposure routes and PPE mitigation strategies for handling the hydrochloride salt.

Mandatory PPE Matrix

Based on the predictive hazard profile, the following PPE is mandatory. We scale the protection based on the operational quantity to balance safety with ergonomic dexterity.

Protection ZoneAnalytical Scale (<10 mg)Preparative Scale (>100 mg)Scientific Rationale
Ocular (Eyes) Splash goggles (EN 166)[1]Face shield over splash gogglesPrevents mucosal absorption of aerosolized dust or solvated droplets.
Dermal (Hands) Single Nitrile Gloves (EN 374)Double Nitrile Gloves (EN 374)Nitrile provides excellent resistance to the compound and common solvation agents like DMSO or water[3].
Dermal (Body) Standard Cotton Lab CoatFlame-resistant, fluid-impermeable gownPrevents particulate accumulation on personal clothing[2].
Respiratory Handled inside a Vented Balance EnclosureN95/P100 Respirator + Fume HoodMitigates the high risk of electrostatic dust inhalation inherent to HCl salts[5].

Standard Operating Procedures (SOP): Handling & Solvation

When preparing stock solutions (e.g., for in vitro assays), the transition from dry powder to a solvated state is the highest-risk phase.

Protocol A: Safe Weighing and Solvation Workflow
  • Preparation: Ensure the vented balance enclosure (or fume hood) is operating at a face velocity of 80–100 FPM.

  • Static Mitigation (Crucial Step): Because HCl salts are highly prone to static charge, use an anti-static zero-stat gun on the weighing vessel and the spatula before opening the chemical vial. This prevents the powder from "jumping" and aerosolizing.

  • Weighing: Tare a conductive weighing boat or a pre-capped glass vial. Carefully transfer the desired mass using a micro-spatula.

  • In-Situ Solvation: Do not transport the dry powder across the lab. Add your vehicle solvent (e.g., DMSO, ultra-pure water, or buffer) directly to the weighing vial while still inside the enclosure.

  • Sealing and Decontamination: Cap the vial tightly. Wipe the exterior of the vial with a disposable Kimwipe dampened with 70% ethanol or 10% bleach before removing it from the hood.

Workflow Start 1. Pre-Operation: Verify PPE & Vented Enclosure Static 2. De-ionize Equipment: Mitigate Electrostatic Fly-away Start->Static Weigh 3. Weighing: Transfer via Anti-static Spatula Static->Weigh Solvate 4. In-Situ Solvation: Add Vehicle Solvent in Hood Weigh->Solvate Seal 5. Seal & Decontaminate: Wipe Vial Exterior Solvate->Seal

Fig 2: Step-by-step operational workflow for safe weighing and solvation.

Emergency Logistics: Spill Response & Disposal Plan

In the event of a breach, immediate containment is required to prevent environmental contamination and personnel exposure[4].

Protocol B: Dry Powder Spill Response

Do not sweep dry powder, as this will generate a highly toxic aerosol cloud.

  • Isolate: Evacuate personnel not wearing appropriate PPE (minimum N95 and double gloves)[6].

  • Contain: Gently cover the spilled powder with slightly dampened absorbent pads (water or 70% ethanol) to suppress dust generation.

  • Collect: Carefully scoop the dampened material using non-sparking tools and place it into a sealable, hazardous waste container[1].

  • Decontaminate: Wash the affected surface with a 10% bleach solution, followed by soap and water, to degrade residual thioether and benzothiazole organics.

Protocol C: Disposal Logistics
  • Solid Waste: All contaminated consumables (weigh boats, spatulas, Kimwipes, gloves) must be placed in a designated, labeled solid hazardous waste bin for high-temperature incineration.

  • Liquid Waste: Solutions containing 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride must be collected in compatible, clearly labeled halogenated/non-halogenated organic waste carboys (depending on the solvent used). Never pour solutions down the drain , as benzothiazole derivatives pose severe aquatic toxicity risks[2].

References

  • SAFETY DATA SHEET Benzothiazole - Synerzine. Synerzine. Retrieved from:[Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH GmbH. Retrieved from:[Link]

  • 3 - Safety Data Sheet: Benzothiazole. DC Fine Chemicals. Retrieved from:[Link]

  • HAZARD SUMMARY IDENTIFICATION: Piperidine. New Jersey Department of Health. Retrieved from:[Link]

  • Benzothiazole - Registration Dossier - ECHA. European Chemicals Agency. Retrieved from:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride
Reactant of Route 2
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。